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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide

Executive Summary This technical guide details the synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide , a specialized guanylating agent and heterocyclic scaffold. Unlike the common 3,5-dimethylpyrazole-1-carboximidamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide , a specialized guanylating agent and heterocyclic scaffold. Unlike the common 3,5-dimethylpyrazole-1-carboximidamide (Praxadine), this 4-propyl analog offers unique lipophilicity and steric properties, making it valuable in the synthesis of complex guanidines and arginine mimetics.

The synthesis is structured in two distinct phases:

  • Core Construction: Regioselective synthesis of the 4-propylpyrazole scaffold via Claisen condensation and cyclization.

  • Functionalization: Installation of the carboximidamide moiety via electrophilic cyanamide addition.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the exocyclic


 bond. The pyrazole ring acts as a leaving group in subsequent guanylation reactions, meaning the stability of the 

-amidine bond is critical during synthesis but labile enough for transfer applications.
Strategic Disconnections
  • Amidine Installation: The carboximidamide group is installed using cyanamide (

    
    )  under acidic conditions. This reaction exploits the nucleophilicity of the pyrazole 
    
    
    
    nitrogen.
  • Pyrazole Core: The 4-propylpyrazole core is synthesized from pentanal . Direct condensation of hydrazine with a 2-propyl-1,3-dicarbonyl equivalent (generated in situ) ensures the propyl group is fixed at the 4-position.

Reaction Pathway Diagram

Retrosynthesis Target TARGET: 4-Propyl-1H-pyrazole-1-carboximidamide Inter1 INTERMEDIATE: 4-Propyl-1H-pyrazole Inter1->Target Guanylation (HCl, Dioxane) Reagent1 Cyanamide (H2N-CN) Reagent1->Target Precursor1 Pentanal (Valeraldehyde) Precursor1->Inter1 Formylation & Cyclization Precursor2 Ethyl Formate Precursor2->Inter1 Precursor3 Hydrazine Hydrate Precursor3->Inter1

Figure 1: Retrosynthetic disconnection showing the construction of the pyrazole core followed by amidine functionalization.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 4-Propyl-1H-pyrazole

Objective: Construct the heterocyclic ring with the propyl substituent at the C4 position. Mechanism: Claisen condensation of pentanal with ethyl formate followed by Paal-Knorr-type cyclization.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Pentanal (Valeraldehyde)1.0Substrate (C4 source)
Ethyl Formate1.2C1 Formylating agent
Sodium Ethoxide (NaOEt)1.2Base
Hydrazine Hydrate (80%)1.1Nitrogen source
Ethanol (Anhydrous)SolventReaction medium
Step-by-Step Protocol
  • Formylation (In-Situ Generation of 2-Propylmalonaldehyde salt):

    • In a 3-neck round-bottom flask under

      
       atmosphere, dissolve sodium ethoxide (1.2 equiv) in anhydrous ethanol.
      
    • Cool the solution to 0°C in an ice bath.

    • Add a mixture of pentanal (1.0 equiv) and ethyl formate (1.2 equiv) dropwise over 30 minutes. Maintain temperature <5°C.

    • Observation: The solution will thicken and may turn yellow/orange as the sodium salt of 2-propyl-3-hydroxyacrolein forms.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Cyclization:

    • Cool the reaction mixture back to 0°C.

    • Add hydrazine hydrate (1.1 equiv) dropwise (Caution: Exothermic).

    • Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3 hours.

    • Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of the aldehyde.

  • Workup & Purification:

    • Concentrate the ethanol solution under reduced pressure (Rotavap).

    • Dissolve the residue in water (50 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry the combined organic layers over anhydrous

      
      .
      
    • Filter and evaporate the solvent.

    • Purification: Distillation under reduced pressure (Kugelrohr or vacuum distillation) is recommended. 4-Propylpyrazole is typically a colorless to pale yellow oil that may solidify upon standing.

    • Yield Expectation: 70-85%.

Phase 2: Synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide

Objective: Install the amidine group on the


 nitrogen.
Mechanism:  Nucleophilic attack of the pyrazole nitrogen on the cyanamide carbon, activated by acid.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
4-Propyl-1H-pyrazole1.0Nucleophile
Cyanamide (

)
1.1Electrophile
HCl (4M in Dioxane)1.1Catalyst/Salt formation
1,4-Dioxane (Anhydrous)SolventReaction medium
Diethyl EtherWashPurification
Step-by-Step Protocol
  • Reaction Setup:

    • In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-propyl-1H-pyrazole (1.0 equiv) in anhydrous 1,4-dioxane (concentration ~0.5 M).

    • Add cyanamide (1.1 equiv).

  • Acid Activation:

    • Add 4M HCl in dioxane (1.1 equiv) dropwise.

    • Note: A transient precipitate may form; efficient stirring is required.

    • Heat the reaction mixture to 90-100°C (reflux) for 4-6 hours.

    • Mechanism:[8][9][10] The acid protonates the cyanamide, making it highly electrophilic. The pyrazole attacks to form the guanidine-like core.

  • Isolation:

    • Cool the mixture to room temperature. The product, 4-Propyl-1H-pyrazole-1-carboximidamide hydrochloride , should precipitate as a white solid.

    • If no precipitate forms, induce crystallization by adding anhydrous diethyl ether or cooling to 4°C.

  • Purification:

    • Filter the solid under vacuum/inert gas.

    • Wash the filter cake copiously with anhydrous diethyl ether to remove unreacted pyrazole and cyanamide.

    • Recrystallization: If necessary, recrystallize from hot isopropanol or an ethanol/ether mixture.

    • Dry under high vacuum at 40°C.

Part 3: Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) Propyl Group: Triplet (~0.9 ppm,

), Multiplet (~1.5 ppm,

), Triplet (~2.4 ppm,

-Ring).Pyrazole Ring: Two singlets or doublets (~7.6 ppm, ~8.2 ppm) for H3/H5 (often equivalent if tautomerism is fast, but fixed in the amidine).Amidine: Broad singlets (~9.0-10.0 ppm) for

protons (

and

).
13C NMR Signals for propyl carbons (approx. 13, 22, 28 ppm). Pyrazole carbons (approx. 120-145 ppm). Amidine Carbon: Distinct downfield signal at ~150-155 ppm.
Mass Spectrometry (ESI+)

peak corresponding to molecular weight of free base (~153.2 Da).

Part 4: Workflow Visualization

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Guanylation Start1 Pentanal + Ethyl Formate + NaOEt (0°C) Step1 Stir 4h (Formylation) Start1->Step1 Step2 Add Hydrazine Reflux 3h Step1->Step2 Prod1 4-Propylpyrazole (Oil) Step2->Prod1 Distillation Mix 4-Propylpyrazole + Cyanamide in Dioxane Prod1->Mix React Add HCl (anhydrous) Reflux 90°C, 6h Mix->React Precip Precipitation (Add Ether if needed) React->Precip Final FINAL PRODUCT: 4-Propyl-1H-pyrazole-1-carboximidamide HCl Precip->Final Filtration & Drying

Figure 2: Experimental workflow from raw materials to the final hydrochloride salt.

Part 5: Safety & Handling

  • Cyanamide: Highly toxic and a skin irritant. It can polymerize violently if heated without solvent. Always use fresh reagents stored at 4°C.

  • Hydrazine Hydrate: A known carcinogen and highly toxic. Use in a fume hood with double-gloving. Destroy excess hydrazine with bleach (hypochlorite) before disposal.

  • Anhydrous Conditions: The guanylation step is moisture-sensitive. Water can hydrolyze the amidine back to the urea or pyrazole. Ensure all solvents are dried over molecular sieves.

References

  • Process for the preparation of 1H-pyrazole-1-carboxamidines. European Patent EP1197486A1. Description of the general industrial method for guanylating pyrazoles using cyanamide and HCl.Link

  • 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines. Bernatowicz, M. S., et al. J. Org.[11] Chem. 1992, 57, 8, 2497–2502. (Foundational text on pyrazole-carboximidamide synthesis and utility). Link

  • Synthesis of 4-substituted pyrazoles. Organic Syntheses, Coll. Vol. 4, p.351. (General methodology for hydrazine condensation with 1,3-dicarbonyl equivalents). Link

  • Solid-Phase Syntheses of N-Propylarginine-Containing Dipeptides. Lee, Y., Silverman, R. B.[1] Synthesis 1999(09): 1495-1499.[1] (Discusses N-propyl pyrazole amidine variants, distinguishing them from the 4-propyl ring variants). Link

Sources

Exploratory

The Chemistry and Therapeutic Potential of 4-Propyl-1H-pyrazole-1-carboximidamide and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. Within this class, 4-Propyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. Within this class, 4-Propyl-1H-pyrazole-1-carboximidamide and its derivatives represent a promising area for therapeutic innovation. This technical guide provides a comprehensive overview of the synthesis, structural analogs, biological activities, and structure-activity relationships (SAR) of this compound class. We will delve into detailed experimental protocols, explore the underlying mechanisms of action, and present key data to inform future drug discovery and development efforts.

Introduction: The Significance of the Pyrazole Core

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a wide array of pharmaceuticals and agrochemicals, owing to its metabolic stability and ability to participate in various biological interactions. The substitution pattern on the pyrazole ring dramatically influences its physicochemical properties and biological activity, making it a versatile template for medicinal chemists. The introduction of a carboximidamide (guanidine) group at the N1 position further enhances the molecule's potential for forming strong hydrogen bonds and interacting with biological targets. This guide will focus specifically on derivatives bearing a propyl group at the C4 position, a feature that can modulate lipophilicity and target engagement.

Synthetic Pathways to 4-Propyl-1H-pyrazole-1-carboximidamide and Analogs

The synthesis of the target compound and its analogs can be approached in a modular fashion, beginning with the construction of the substituted pyrazole core, followed by the introduction of the carboximidamide moiety.

Synthesis of the 4-Propyl-1H-pyrazole Core

A common and effective method for synthesizing 4-substituted pyrazoles is through the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate. For the synthesis of 4-propyl-1H-pyrazole, the logical starting material is 2-propyl-1,3-propanedial.

Experimental Protocol: Synthesis of 4-Propyl-1H-pyrazole

Materials:

  • 2-Propyl-1,3-propanedial

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-propyl-1,3-propanedial (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-propyl-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Guanylation of the Pyrazole Core

The introduction of the carboximidamide group is a critical step. A highly effective method for this transformation is the use of 1H-pyrazole-1-carboxamidine hydrochloride as a guanylating agent. This reagent efficiently transfers the amidine group to the pyrazole nitrogen under relatively mild conditions.

Experimental Protocol: Synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide Hydrochloride

Materials:

  • 4-Propyl-1H-pyrazole

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 4-propyl-1H-pyrazole (1 equivalent) in anhydrous acetonitrile.

  • Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents) portion-wise to the stirred mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield 4-Propyl-1H-pyrazole-1-carboximidamide hydrochloride as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structural Analogs and Derivatives

The modular nature of the synthesis allows for the generation of a diverse library of structural analogs. Key points of diversification include:

  • Variation of the C4-substituent: The propyl group can be replaced with other alkyl chains (e.g., methyl, ethyl, butyl), cyclic, or aromatic moieties to modulate lipophilicity and steric bulk.

  • Substitution on the carboximidamide nitrogen: The terminal nitrogen of the carboximidamide can be substituted with various groups to alter its basicity and hydrogen bonding capacity.

  • Substitution at other positions of the pyrazole ring: The C3 and C5 positions can also be functionalized to explore further SAR.

The general synthetic workflow for creating these analogs is depicted below:

G start 1,3-Diketone Precursor pyrazole 4-Substituted-1H-pyrazole start->pyrazole Cyclocondensation final_product 4-Substituted-1H-pyrazole-1-carboximidamide Analogs pyrazole->final_product Guanylation reagent1 Hydrazine Hydrate reagent1->pyrazole reagent2 Guanylating Agent (e.g., 1H-Pyrazole-1-carboxamidine HCl) reagent2->final_product

Caption: General synthetic workflow for pyrazole-1-carboximidamide analogs.

Biological Activities and Therapeutic Potential

Pyrazole-1-carboximidamide derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties. The mechanism of action for some antifungal pyrazole carboxamides involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This disruption of cellular respiration leads to fungal cell death.

Cannabinoid Receptor (CB1) Antagonism

Certain pyrazole carboxamides have been identified as potent antagonists of the cannabinoid receptor 1 (CB1). These compounds have been investigated for the treatment of obesity and related metabolic disorders. The SAR for this class of compounds is well-defined, with specific substitutions on the pyrazole ring and the carboxamide moiety being crucial for high affinity and antagonist activity.

Opioid Receptor Modulation

More recently, pyrazole-1-carboxamide derivatives have been discovered as G-protein biased µ-opioid receptor (MOR) agonists. These compounds show promise for the development of novel analgesics with reduced side effects compared to traditional opioids. The G-protein bias potentially separates the desired analgesic effects from the β-arrestin pathway-mediated adverse effects like respiratory depression and constipation.

Anticancer Activity

The antiproliferative effects of pyrazole derivatives against various cancer cell lines have been documented. Some analogs have shown the ability to induce apoptosis and inhibit tumor growth. The mechanism of action can vary depending on the specific substitutions and the cancer type.

Structure-Activity Relationships (SAR)

The biological activity of 4-propyl-1H-pyrazole-1-carboximidamide and its analogs is highly dependent on their structural features.

SAR core 4-Propyl-1H-pyrazole-1-carboximidamide C4-Propyl Group N1-Carboximidamide Pyrazole Core c4_mod Modulation of: - Lipophilicity - Steric interactions - Target binding pocket fit core:f1->c4_mod n1_mod Key for: - H-bond donation - Interaction with polar residues - Overall basicity core:f2->n1_mod core_mod Scaffold for: - Aromatic stacking - Dipole interactions - Overall geometry core:f3->core_mod a compound Pyrazole Carboxamide Inhibitor sdh Succinate Dehydrogenase (Complex II) compound->sdh Inhibition fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- transfer succinate Succinate succinate->sdh atp ATP Production etc->atp cell_death Fungal Cell Death atp->cell_death Depletion leads to

Caption: Proposed mechanism of action for antifungal pyrazole carboxamides.

This inhibition disrupts the electron transport chain, leading to a depletion of ATP and ultimately causing fungal cell death. The specific binding interactions within the SDH active site are dictated by the substitutions on the pyrazole core, underscoring the importance of rational drug design in optimizing potency and selectivity.

Conclusion and Future Directions

4-Propyl-1H-pyrazole-1-carboximidamide and its structural analogs represent a versatile and promising class of compounds with a broad range of therapeutic applications. The synthetic accessibility of these molecules, coupled with their tunable pharmacological profiles, makes them attractive candidates for further investigation. Future research should focus on:

  • Expanding the SAR: Systematic modification of the pyrazole core and the carboximidamide moiety to improve potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Validation: Elucidating the specific molecular targets for analogs with novel biological activities.

  • Preclinical and Clinical Development: Advancing the most promising candidates through the drug development pipeline.

The in-depth understanding of the chemistry and biology of this compound class, as outlined in this guide, will be instrumental in unlocking its full therapeutic potential.

References

  • Discovery of pyrazole‐1‐carboxamide derivatives as novel Gi‐biased μ‐opioid receptor agonists. (2022). ResearchGate. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). ChEMBL. [Link]

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Current status of pyrazole and its biological activities. (2017). PMC. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. [Link]

  • Pyrazole derivatives and compositions and methods of use as maillard reaction inhibitors.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). MDPI. [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line. (2011). PubMed. [Link]

Foundational

Spectroscopic Blueprint for a Novel Agent: A Technical Guide to 4-Propyl-1H-pyrazole-1-carboximidamide

Introduction In the landscape of modern drug discovery, pyrazole derivatives represent a cornerstone scaffold, valued for their diverse biological activities. The novel structure, 4-Propyl-1H-pyrazole-1-carboximidamide,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, pyrazole derivatives represent a cornerstone scaffold, valued for their diverse biological activities. The novel structure, 4-Propyl-1H-pyrazole-1-carboximidamide, combines the established pyrazole core with a propyl substituent and a carboximidamide (guanidine-like) moiety. This unique combination suggests potential applications in medicinal chemistry, necessitating a thorough structural and electronic characterization. To date, empirical spectroscopic data for this specific molecule has not been published in peer-reviewed literature.

This guide, therefore, serves as a predictive blueprint for researchers and drug development professionals. It is designed not merely to present data, but to provide a rigorous, field-proven framework for the de novo characterization of this and similar novel compounds. We will project the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the quantum mechanical and structural underpinnings of these predictions, and provide detailed, self-validating protocols for their empirical verification.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme for 4-Propyl-1H-pyrazole-1-carboximidamide will be used throughout this guide.

Caption: Numbering scheme for 4-Propyl-1H-pyrazole-1-carboximidamide.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures of the target molecule. These predictions are derived from established chemical shift theory, substituent effects observed in analogous structures, and known fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation. The predicted ¹H and ¹³C NMR spectra will provide a definitive map of the molecule's proton and carbon framework.

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will slow the exchange rate of the N-H protons of the carboximidamide group, making them more likely to be observed as distinct, albeit potentially broad, signals.

Assigned ProtonPredicted Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H5~8.0 - 8.3Singlet (s)1HThe C5 proton is adjacent to the N1 atom, which bears the electron-withdrawing carboximidamide group, leading to significant deshielding.
H3~7.5 - 7.7Singlet (s)1HThe C3 proton is deshielded by the aromatic ring current but is generally upfield relative to H5 in N1-substituted pyrazoles.
N8-H₂~7.0 - 7.5Broad Singlet (br s)2HProtons on the terminal amino group of the carboximidamide are exchangeable and subject to quadrupolar broadening from ¹⁴N. Expected to disappear upon D₂O exchange.
N7-H~6.5 - 7.0Broad Singlet (br s)1HThe imino proton is also exchangeable and subject to quadrupolar broadening. Expected to disappear upon D₂O exchange.
H1' (α-CH₂)~2.5 - 2.7Triplet (t)2HThis methylene group is attached directly to the pyrazole ring (an sp² carbon), causing a downfield shift. It will be split by the adjacent H2' protons.
H2' (β-CH₂)~1.5 - 1.7Sextet2HA typical aliphatic methylene group, split by both the H1' and H3' protons.
H3' (γ-CH₃)~0.9 - 1.0Triplet (t)3HThe terminal methyl group of the propyl chain, appearing in the characteristic upfield aliphatic region, split by the H2' protons.

The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone of the molecule.

Assigned CarbonPredicted Shift (δ, ppm)Rationale
C6 (C=N)~155 - 160The imine carbon of the carboximidamide/guanidine group is highly deshielded.[1]
C5~138 - 142C5 is adjacent to the substituted N1 and is typically the most downfield of the pyrazole ring carbons.
C3~130 - 135C3 is the other unsubstituted sp² carbon of the pyrazole ring, typically upfield from C5.
C4~115 - 120The propyl-substituted C4 carbon will be shifted downfield from the typical ~105 ppm of an unsubstituted C4 due to the alkyl substituent effect.
C1' (α-CH₂)~28 - 32The first carbon of the alkyl chain attached to an aromatic ring.
C2' (β-CH₂)~22 - 25A standard aliphatic methylene carbon.
C3' (γ-CH₃)~13 - 15The terminal methyl carbon, characteristically found in the upfield region.
Infrared (IR) Spectroscopy

IR spectroscopy will be instrumental in confirming the presence of key functional groups, particularly the N-H and C=N bonds of the carboximidamide moiety.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
3450 - 3300Asymmetric & Symmetric N-H Stretch-NH₂ (Carboximidamide)Medium-StrongPrimary amines and amides typically show two distinct bands in this region.[2]
3300 - 3150N-H Stretch=N-H (Carboximidamide)Medium, BroadThe imine N-H stretch, often broad due to hydrogen bonding.
3150 - 3100Aromatic C-H StretchPyrazole RingMediumCharacteristic stretching for C-H bonds on sp²-hybridized carbons in an aromatic system.
2960 - 2850Aliphatic C-H StretchPropyl GroupStrongSymmetric and asymmetric stretching of the CH₂, and CH₃ groups.
~1640C=N StretchCarboximidamideStrongThe carbon-nitrogen double bond stretch in guanidine-like systems is a strong, characteristic absorption.[3]
~1560Ring C=N/C=C StretchPyrazole RingMedium-StrongStretching vibrations within the pyrazole ring itself.
~1460CH₂ ScissoringPropyl GroupMediumBending vibration characteristic of methylene groups.
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

  • Predicted Molecular Weight: C₇H₁₂N₄ = 152.11 g/mol

  • Expected Molecular Ion (M+H)⁺: m/z = 153.12

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The pyrazole ring is relatively stable, but cleavage of the substituents is expected.

fragmentation cluster_path1 Path 1: Propyl Chain Fragmentation cluster_path2 Path 2: Carboximidamide Cleavage cluster_path3 Path 3: Ring Cleavage M [M+H]⁺ m/z = 153 F1 Loss of C₂H₅• (Benzylic Cleavage) m/z = 124 M->F1 - C₂H₅• F2 Loss of C₃H₇• m/z = 112 M->F2 - C₃H₇• F3 Loss of CN₂H₃ (Guanidine Neutral Loss) m/z = 110 M->F3 - CH₄N₂ F4 Loss of N₂ from ring m/z = 125 M->F4 - N₂ F5 Loss of HCN from ring m/z = 126 M->F5 - HCN

Caption: Plausible ESI-MS/MS fragmentation pathways for [M+H]⁺.

  • Benzylic-type Cleavage: The most probable initial fragmentation is the loss of an ethyl radical (•C₂H₅) from the propyl chain, leading to a stable resonance-delocalized cation at m/z 124 .

  • Carboximidamide Loss: Cleavage of the N1-C6 bond could lead to the loss of a neutral guanidine fragment, resulting in the 4-propylpyrazole cation at m/z 110 .

  • Ring Fragmentation: Classic pyrazole ring fragmentation pathways, such as the loss of N₂ or HCN, may also be observed, leading to fragments at m/z 125 and m/z 126 , respectively.[4]

Experimental Protocols: A Self-Validating System

The following protocols are designed to generate high-quality, reproducible data for the structural confirmation of 4-Propyl-1H-pyrazole-1-carboximidamide.

Protocol 1: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural assignment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]

    • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure no solid particulates are present.[6]

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. An automated shimming routine is typically sufficient.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Key Parameters: Spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), number of scans (16-64, depending on concentration).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Key Parameters: Spectral width (~220 ppm), acquisition time (~1 s), relaxation delay (2 s), number of scans (1024 or more, as ¹³C has low natural abundance).

    • Process the data similarly and reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.

  • Confirmatory Experiment (D₂O Exchange):

    • After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake well and re-acquire the ¹H spectrum. The disappearance or significant attenuation of signals predicted for N-H protons confirms their assignment.

Protocol 2: FT-IR Spectroscopy

Objective: To identify the key functional groups via their characteristic vibrational frequencies.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Gently grind ~1-2 mg of the compound in an agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Continue grinding until the mixture is a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the key absorption bands and compare them to the predicted values, paying close attention to the N-H, C-H (aromatic and aliphatic), and C=N stretching regions.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecular ion and confirm the elemental composition.

Methodology (Direct Infusion ESI-QTOF):

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1-10 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer (e.g., a Quadrupole Time-of-Flight instrument) using a known standard to ensure high mass accuracy.

    • Set the ESI source parameters: electrospray voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas flow and temperature to achieve a stable spray.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • Acquire MS/MS (tandem mass spectrometry) data by selecting the protonated molecular ion ([M+H]⁺, m/z 153.12) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental formula. The calculated mass should be within 5 ppm of the theoretical mass (153.1188).

    • Analyze the MS/MS spectrum to identify fragment ions and compare them to the predicted fragmentation pathway.

Integrated Characterization Workflow

The conclusive identification of 4-Propyl-1H-pyrazole-1-carboximidamide relies on the synergistic integration of all three spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

workflow Start Synthesized Compound MS HRMS (ESI-QTOF) Exact Mass & Formula Start->MS IR FT-IR Functional Groups Start->IR NMR NMR (¹H, ¹³C) Connectivity & Skeleton Start->NMR MS_Data [M+H]⁺ = 153.1188 (C₇H₁₂N₄) MS->MS_Data IR_Data N-H, C=N, C-H stretches confirm moieties IR->IR_Data NMR_Data Confirm pyrazole, propyl, and exchangeable protons NMR->NMR_Data Integration Integrate All Data MS_Data->Integration IR_Data->Integration NMR_Data->Integration Structure_Confirmed Structure Confirmed: 4-Propyl-1H-pyrazole-1-carboximidamide Integration->Structure_Confirmed

Caption: Logical workflow for the spectroscopic confirmation of the target compound.

References

  • Chen, X.; She, J.; Shang, Z.; Wu, J.; Wu, H.; Zhang, P. (2008). Synthesis. 21, 3478.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IR absorption spectra of guanine (G) and its cis -Pt.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. Retrieved from [Link]

  • RSC Publishing. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 14). Absence of some signals on 1H and 13C spectra of polyaromatic carboximidate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

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  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 4-Propyl-1H-pyrazole-1-carboximidamide: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Propyl-1H-pyrazole-1-carboximidamide, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While direct historica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Propyl-1H-pyrazole-1-carboximidamide, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While direct historical data on this specific molecule is not extensively documented, this paper constructs a logical and scientifically-grounded narrative of its likely discovery, synthesis, and potential applications based on the well-established chemistry of the pyrazole scaffold.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] First synthesized in 1889 by Buchner, pyrazole derivatives have since been recognized for their wide array of pharmacological activities.[2] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, further cementing the biological relevance of this scaffold.[3] The versatility of the pyrazole nucleus allows for extensive functionalization, leading to a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5] This has led to the development of numerous commercially successful drugs containing the pyrazole moiety, such as the anti-inflammatory drug celecoxib and the anticancer agent crizotinib.[4] The carboximidamide functional group, a derivative of a carboxamide, is also a significant pharmacophore that can influence a molecule's interaction with biological targets.

Historical Context and Postulated Discovery

The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's synthesis of a pyrazolone derivative from the condensation of ethyl acetoacetate and phenylhydrazine.[2][6] This foundational work opened the door to a vast field of heterocyclic chemistry. The development of various synthetic methodologies, such as the reaction of 1,3-diketones with hydrazines and 1,3-dipolar cycloaddition reactions, has enabled the creation of a diverse library of pyrazole-based compounds.[7]

While a specific date for the discovery of 4-Propyl-1H-pyrazole-1-carboximidamide is not available in the reviewed literature, its conception can be logically placed within the broader exploration of pyrazole derivatives for therapeutic applications. The synthesis of structurally similar compounds, such as 3,5-dimethyl-4-propyl-1H-pyrazole-1-carboxamidine, indicates that researchers have been exploring the introduction of alkyl groups at the 4-position of the pyrazole ring to modulate biological activity.[8] The addition of the carboximidamide group at the 1-position is a common strategy to create compounds that can act as bioisosteres of guanidines, which are known to interact with various biological targets.

Synthetic Pathways: A Deductive Approach

Based on established synthetic protocols for pyrazole derivatives, a plausible and efficient synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide can be designed. The most logical approach involves a multi-step synthesis starting from readily available precursors.

Proposed Synthetic Scheme

A likely synthetic route would begin with the synthesis of a 4-propyl substituted pyrazole ring, followed by the introduction of the carboximidamide group. A key reaction in the formation of substituted pyrazoles is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of the pyrazole ring.[9][10]

Experimental Protocol: Synthesis of 4-Propyl-1H-pyrazole

  • Step 1: Synthesis of 2-propylmalondialdehyde. This intermediate can be prepared from the Claisen condensation of ethyl propionate with ethyl formate, followed by reduction of the resulting ester.

  • Step 2: Cyclization with Hydrazine. React 2-propylmalondialdehyde with hydrazine hydrate in a suitable solvent such as ethanol.

  • Step 3: Reflux. The reaction mixture is refluxed for several hours to ensure complete cyclization.

  • Step 4: Purification. The resulting 4-propyl-1H-pyrazole is then purified using standard techniques such as distillation or column chromatography.

Experimental Protocol: Synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide

  • Step 1: Guanylation of 4-Propyl-1H-pyrazole. The purified 4-propyl-1H-pyrazole is reacted with a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, in the presence of a base like triethylamine.

  • Step 2: Reaction in an Aprotic Solvent. The reaction is typically carried out in an aprotic solvent such as acetonitrile.

  • Step 3: Reflux. The reaction mixture is refluxed overnight to drive the reaction to completion.

  • Step 4: Isolation and Purification. The product, 4-Propyl-1H-pyrazole-1-carboximidamide, is then isolated by filtration and purified by recrystallization.

Vilsmeier-Haack Reaction for 4-Substitution

An alternative and widely used method for introducing a substituent at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction.[11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, to introduce a formyl group onto the pyrazole ring.[12] This formyl group can then be further modified to introduce the propyl group.

Vilsmeier_Haack_Reaction Pyrazole Pyrazole 4_Formylpyrazole 4-Formylpyrazole Pyrazole->4_Formylpyrazole Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl3, DMF 4_Propylpyrazole 4-Propylpyrazole 4_Formylpyrazole->4_Propylpyrazole e.g., Wittig reaction followed by hydrogenation Further_Modification Further Modification Anticancer_Mechanism cluster_Cell Cancer Cell Pyrazole_Compound {4-Propyl-1H-pyrazole-1-carboximidamide} CDK Cyclin-Dependent Kinase (CDK) Pyrazole_Compound->CDK Inhibition Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition leads to

Caption: Postulated anticancer mechanism via CDK inhibition.

Anti-inflammatory and Analgesic Effects

The pyrazole scaffold is a well-known anti-inflammatory pharmacophore, with celecoxib being a prime example. [1]Pyrazole derivatives can exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The structural features of 4-Propyl-1H-pyrazole-1-carboximidamide suggest it could also possess such properties.

Antimicrobial and Antifungal Properties

Pyrazole carboxamide derivatives have demonstrated significant activity against various bacterial and fungal strains. [13][14]Some have been developed as fungicides for agricultural use. [15][16]The mechanism of action for some antifungal pyrazole carboxamides involves the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. [17]

Conclusion and Future Directions

While the specific history and discovery of 4-Propyl-1H-pyrazole-1-carboximidamide remain to be fully elucidated, its chemical structure places it firmly within a class of compounds with significant therapeutic potential. The synthetic pathways outlined in this guide, based on well-established pyrazole chemistry, provide a clear roadmap for its preparation and further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in-vitro and in-vivo studies to evaluate its efficacy in the therapeutic areas of oncology, inflammation, and infectious diseases. The insights gained from such studies will be invaluable for drug development professionals seeking to leverage the versatile pyrazole scaffold for novel therapeutic interventions.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Retrieved February 15, 2026, from [Link]

  • Ben-Harb, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved February 15, 2026, from [Link]

  • Kumar, A., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2029. Retrieved February 15, 2026, from [Link]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved February 15, 2026, from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. Retrieved February 15, 2026, from [Link]

  • Orrego-Hernandez, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1461-1499. Retrieved February 15, 2026, from [Link]

  • Al-Warhi, T., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Li, Q. S., et al. (2021). Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds. Current Medicinal Chemistry, 28(5), 940-962. Retrieved February 15, 2026, from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved February 15, 2026, from [Link]

  • Kumar, A., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-184. Retrieved February 15, 2026, from [Link]

  • Ben-Harb, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved February 15, 2026, from [Link]

  • Hussein, A. H., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. Retrieved February 15, 2026, from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved February 15, 2026, from [Link]

  • Kumar, A., & Kumar, S. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-10. Retrieved February 15, 2026, from [Link]

  • Svitlychnyi, V., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1835. Retrieved February 15, 2026, from [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved February 15, 2026, from [Link]

  • Varghese, B., et al. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. International journal of research in pharmaceutical sciences. Retrieved February 15, 2026, from [Link]

  • Sharma, V., et al. (2014). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Journal of Applied Pharmaceutical Science, 4(11), 106-115. Retrieved February 15, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Synthetic route for substituted pyrazole carboxamide derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Sharshira, E. M., & Hamdy, N. M. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7736-7746. Retrieved February 15, 2026, from [Link]

  • Liu, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(40), 11135-11145. Retrieved February 15, 2026, from [Link]

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Protocols & Analytical Methods

Method

experimental protocol for guanylation with 4-Propyl-1H-pyrazole-1-carboximidamide

Executive Summary The conversion of primary and secondary amines into guanidines (guanylation) is a pivotal transformation in medicinal chemistry, particularly for designing arginine mimetics, integrin antagonists, and v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of primary and secondary amines into guanidines (guanylation) is a pivotal transformation in medicinal chemistry, particularly for designing arginine mimetics, integrin antagonists, and various kinase inhibitors. While traditional reagents like S-methylisothioureas (foul odor, harsh conditions) and cyanamides (toxicity, safety) present operational challenges, 1H-pyrazole-1-carboximidamide derivatives have emerged as the "Gold Standard" for mild, chemoselective guanylation.

This protocol focuses on the 4-Propyl-1H-pyrazole-1-carboximidamide variant. The inclusion of the 4-propyl group on the pyrazole ring modulates the lipophilicity of the leaving group (4-propylpyrazole), significantly facilitating purification via Reverse-Phase (RP) chromatography or liquid-liquid extraction compared to the unsubstituted parent reagent.

Mechanistic Principles

Understanding the mechanism is vital for troubleshooting low-yielding substrates. The reaction proceeds via a nucleophilic addition-elimination pathway.

  • Activation: The reagent (often supplied as an HCl salt) is deprotonated in situ by a tertiary amine base (DIPEA) to generate the free amidine species.

  • Nucleophilic Attack: The substrate amine attacks the electrophilic central carbon of the amidine, forming a tetrahedral intermediate.

  • Elimination: The pyrazole ring, being an excellent leaving group (aromatic, electron-withdrawing nitrogens), is eliminated, collapsing the intermediate to form the guanidine product.

Figure 1: Mechanistic Pathway

GuanylationMechanism Reagent 4-Propyl-1H-pyrazole- 1-carboximidamide (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine Base Base (DIPEA) Base->Reagent Deprotonation (if HCl salt) Amine Substrate Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Product Guanidine Product (R-NH-C(=NH)NH2) Intermediate->Product Collapse Byproduct 4-Propylpyrazole (Leaving Group) Intermediate->Byproduct Elimination

Caption: The nucleophilic amine attacks the amidine core, displacing 4-propylpyrazole to yield the guanidine.

Materials & Equipment

Reagents
  • Guanylating Agent: 4-Propyl-1H-pyrazole-1-carboximidamide hydrochloride (Store at 4°C, hygroscopic).

  • Solvent:

    
    -Dimethylformamide (DMF) (Anhydrous, 99.8%) or Acetonitrile (ACN).
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Substrate: Primary or Secondary Amine (Free base or salt).

Equipment
  • LC-MS (ESI source) for monitoring.

  • Rotary Evaporator equipped with high-vacuum pump (for DMF removal).

  • C18 Reverse-Phase Flash Column or Prep-HPLC.

Standard Experimental Protocol

Scale: 1.0 mmol (scalable to 50 mmol) Time: 4 – 16 Hours Temperature: Ambient (20–25°C)

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a 20 mL scintillation vial (or round-bottom flask), dissolve 1.0 mmol of the Substrate Amine in 3.0 mL of DMF (0.33 M concentration).

    • Note: If the amine is an HCl salt, add 1.0 equivalent of DIPEA to neutralize it before proceeding.

  • Reagent Addition:

    • Add 1.2 mmol (1.2 eq) of 4-Propyl-1H-pyrazole-1-carboximidamide hydrochloride to the stirring solution.

    • Add 2.5 mmol (2.5 eq) of DIPEA.

    • Critical: The solution should remain clear. If precipitation occurs, add small amounts of DMF or switch to a DMF/Water (9:1) mixture.

  • Reaction Incubation:

    • Stir the mixture at room temperature.

    • Checkpoint 1 (T = 2 hours): Analyze an aliquot by LC-MS. Look for the Mass [M+42] (conversion of amine to guanidine adds +42 Da).

    • Optimization: If conversion is <50% after 4 hours, heat to 45°C.

  • Workup & Purification (The "Propyl Advantage"):

    • Unlike the standard pyrazole reagent, the 4-propylpyrazole byproduct is significantly lipophilic.

    • Method A (Precipitation): If the product is non-polar, dilute the reaction mixture with water. The 4-propylpyrazole may oil out or precipitate.

    • Method B (Standard Prep-HPLC): Inject the crude mixture directly onto a C18 Prep-HPLC column.

      • Gradient: 5% to 95% ACN in Water (0.1% TFA).

      • Separation: The guanidine product (polar, charged) will elute early; the 4-propylpyrazole (hydrophobic) will elute late, ensuring excellent separation.

Figure 2: Experimental Workflow

Workflow Start Start: Dissolve Amine in DMF (0.3 M) AddReagents Add 1.2 eq Reagent + 2.5 eq DIPEA Start->AddReagents Monitor Monitor LCMS (2-16h) Target: [M+42] AddReagents->Monitor Decision Conversion > 95%? Monitor->Decision Heat Heat to 45-60°C Decision->Heat No Workup Evaporate DMF Reconstitute in MeOH/Water Decision->Workup Yes Heat->Monitor Purify C18 Prep-HPLC (Separate Product from 4-propylpyrazole) Workup->Purify

Caption: Decision tree for reaction monitoring and purification.

Optimization & Troubleshooting

The following table summarizes adjustments for difficult substrates (e.g., sterically hindered secondary amines or anilines).

ParameterStandard ConditionOptimized Condition (Difficult Substrates)Rationale
Solvent DMFDMF / Water (9:1) or MeOHWater increases solubility of polar guanidines; MeOH promotes proton transfer.
Base DIPEA (2.5 eq)TEA (3.0 eq) or DBU (1.0 eq)Stronger bases (DBU) can force the reaction but may cause racemization in chiral alpha-amino substrates.
Temp 20°C60°CThermal energy overcomes the activation barrier for hindered amines.
Reagent 1.2 eq2.0 - 3.0 eqExcess reagent drives equilibrium (Le Chatelier's principle).
Self-Validating The Protocol

To ensure the protocol is working before committing valuable substrate:

  • The "Benzylamine Test": Run a pilot reaction with Benzylamine (cheap, available). It should convert quantitatively to Benzylguanidine within 30 minutes at RT. If this fails, your reagents (likely the DIPEA or the Guanylating agent) are compromised (wet or degraded).

  • Byproduct Tracking: In LCMS, always look for the peak corresponding to 4-propylpyrazole (MW ≈ 110.16 Da). Its presence confirms the reagent reacted; its absence suggests the reagent was not added or the instrument ionization is failing.

References

  • Bernatowicz, M. S. , Wu, Y., & Matsueda, G. R. (1992).[1] 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[1][2][3] The Journal of Organic Chemistry, 57(8), 2497-2502. Link

  • Katritzky, A. R. , & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[4][5][6][7] Arkivoc, 4, 49-87. Link

  • Castillo-Meléndez, J. A. , & Golding, B. T. (2004).[4][6] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Link

Sources

Application

Application Notes and Protocols: Developing Assays for 4-Propyl-1H-pyrazole-1-carboximidamide Activity

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing robust assays to characterize the biological activity of 4-Propyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing robust assays to characterize the biological activity of 4-Propyl-1H-pyrazole-1-carboximidamide. Based on its structural features, particularly the pyrazole-1-carboximidamide moiety, this compound is a putative inhibitor of enzymes that utilize L-arginine as a substrate. This guide will focus on two primary, high-probability target enzyme families: Nitric Oxide Synthases (NOS) and Protein Arginine Deiminases (PADs). We present detailed protocols for both biochemical and cell-based assays, explain the scientific rationale behind experimental choices, and provide frameworks for data analysis and interpretation to ensure scientific integrity and reproducibility.

Introduction: Scientific Rationale and Target Hypothesis

4-Propyl-1H-pyrazole-1-carboximidamide belongs to the pyrazole-1-carboxamidine class of compounds. This chemical scaffold is structurally analogous to the guanidino group of L-arginine. This structural mimicry is the foundational hypothesis for its mechanism of action, suggesting it may act as a competitive inhibitor for enzymes that bind L-arginine.

Key Target Families:

  • Nitric Oxide Synthases (NOS): This family of enzymes (nNOS, eNOS, iNOS) catalyzes the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[1][2] NO is a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses.[3] Dysregulation of NOS activity is implicated in cardiovascular diseases, neurodegenerative disorders, and inflammation.[4] Previous studies have specifically identified 1H-pyrazole-1-carboxamidines as competitive inhibitors of all three NOS isoforms.[5]

  • Protein Arginine Deiminases (PADs): PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues on proteins into citrulline, a process known as citrullination or deimination.[6][7] This modification alters protein structure and function and is a key factor in the pathology of autoimmune diseases like rheumatoid arthritis (RA) and multiple sclerosis, as well as certain cancers.[7][8][9][10] The development of PAD inhibitors is an active area of therapeutic research.[11][12]

This guide provides the necessary protocols to test the activity of 4-Propyl-1H-pyrazole-1-carboximidamide against both NOS and PAD enzymes, enabling a comprehensive characterization of its inhibitory potential.

Foundational Concepts in Assay Development

Before proceeding to specific protocols, it is crucial to understand the principles of robust enzyme inhibitor screening. The goal is to generate reproducible data that allows for the determination of key inhibitory parameters.

Key Parameters:

ParameterDefinitionImportance
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.Provides a quantitative measure of inhibitor potency.[13]
Kᵢ The inhibition constant; the concentration of a competitive inhibitor that doubles the apparent Kₘ of the substrate.A more absolute measure of inhibitor binding affinity, independent of substrate concentration.[14]
Kₘ & Vₘₐₓ The Michaelis constant and maximum reaction velocity, respectively.Essential for understanding enzyme kinetics and determining the mechanism of inhibition.[13][15]
Mechanism of Inhibition How the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive).Crucial for lead optimization and understanding the inhibitor's biological effect.[14][16]

The following protocols are designed as self-validating systems, incorporating positive and negative controls to ensure the reliability of the results.

Workflow for Inhibitor Characterization

A systematic approach is essential for characterizing a novel compound. The workflow below outlines the logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Cellular Validation A Single-Concentration Screen (e.g., 10 µM Compound) vs. NOS & PAD Isoforms B Identify 'Hits' (>50% Inhibition) A->B C Dose-Response Curves (e.g., 8-point titration) B->C D Calculate IC₅₀ Values for each active enzyme C->D E Enzyme Kinetic Studies (Vary Substrate & Inhibitor) D->E F Determine Kᵢ and Mode of Inhibition (e.g., Lineweaver-Burk Plot) E->F G Cell-Based Assays (e.g., LPS-stimulated macrophages) F->G H Confirm Target Engagement & Cellular Efficacy G->H

Caption: General workflow for characterizing 4-Propyl-1H-pyrazole-1-carboximidamide.

Assays for Nitric Oxide Synthase (NOS) Inhibition

We will first describe a biochemical assay to measure the direct inhibition of purified NOS enzymes, followed by a cell-based assay to assess activity in a more physiologically relevant context.

Biochemical NOS Inhibition Assay (Griess Assay)

Principle: This assay measures the activity of NOS by quantifying the amount of nitrite (NO₂⁻), a stable and oxidized product of nitric oxide (NO), in the reaction supernatant.[1] The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be measured spectrophotometrically at ~540 nm.[3] The amount of color is directly proportional to the NO produced and thus to the NOS activity.

Materials:

  • Recombinant human nNOS, iNOS, or eNOS

  • L-Arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH₄)

  • 4-Propyl-1H-pyrazole-1-carboximidamide (and vehicle, e.g., DMSO)

  • Known NOS inhibitor (e.g., L-NAME)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplates

Protocol Workflow:

G A Prepare Reagent Mix (Buffer, Cofactors, Enzyme) B Add Inhibitor (Test Compound or Controls) A->B C Pre-incubate (e.g., 15 min at 37°C) B->C D Initiate Reaction (Add L-Arginine) C->D E Incubate (e.g., 30-60 min at 37°C) D->E F Add Griess Reagent E->F G Measure Absorbance (540 nm) F->G

Caption: Workflow for the biochemical NOS Griess assay.

Step-by-Step Protocol:

  • Prepare Reagent Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing reaction buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (NADPH, BH₄, Calmodulin), and the specific NOS isozyme. The final concentrations should be optimized based on enzyme activity.

  • Plate Layout: Design the 96-well plate to include:

    • Blank: All components except the enzyme.

    • 100% Activity Control: All components + vehicle (e.g., DMSO).

    • Positive Inhibitor Control: All components + known inhibitor (e.g., L-NAME).

    • Test Compound Wells: All components + serial dilutions of 4-Propyl-1H-pyrazole-1-carboximidamide.

  • Add Inhibitor: To the appropriate wells, add 2 µL of the test compound, positive control, or vehicle.

  • Add Enzyme Mix: Add the reagent master mix to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding L-arginine to all wells.

  • Incubate: Incubate the plate for 30-60 minutes at 37°C. The exact time should be within the linear range of the reaction, determined in preliminary experiments.

  • Develop Color: Add Griess Reagent Component A, incubate for 10 minutes at room temperature, then add Component B and incubate for another 10 minutes.

  • Read Plate: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control after subtracting the blank. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based NOS Inhibition Assay (RAW 264.7 Macrophages)

Principle: This assay measures the inhibition of inducible NOS (iNOS) activity in a cellular context. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS, leading to high levels of NO production.[3] The amount of nitrite accumulated in the cell culture medium is then quantified using the Griess assay as described above. This method provides insights into the compound's cell permeability and efficacy in a biological system.[3]

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS and IFN-γ

  • 4-Propyl-1H-pyrazole-1-carboximidamide

  • Known iNOS inhibitor (e.g., 1400W)

  • Griess Reagent

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density that will result in ~80% confluence on the day of the experiment. Incubate overnight.

  • Compound Treatment: Remove the old medium. Add fresh medium containing serial dilutions of 4-Propyl-1H-pyrazole-1-carboximidamide or controls (vehicle, 1400W).

  • Pre-incubation: Incubate the cells with the compound for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for iNOS expression and NO production.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Griess Reaction: Perform the Griess assay on the collected supernatants as described in section 4.1 (steps 8-10).

Assays for Protein Arginine Deiminase (PAD) Inhibition

Similar to the NOS assays, we present a direct biochemical assay and a follow-up cell-based assay for PAD activity. There are several methods to detect PAD activity; we will focus on a reliable, fluorescence-based method.[17]

Biochemical PAD Inhibition Assay (Ammonia Detection)

Principle: The deimination of arginine by PAD enzymes produces one molecule of citrulline and one molecule of ammonia.[17] This assay uses a non-native substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), which has similar kinetic properties to natural PAD substrates. The amount of ammonia produced is detected using a reagent that reacts with ammonia to form a highly fluorescent product (e.g., measured at Ex/Em = 360/450 nm). A decrease in fluorescence indicates inhibition of PAD activity.[17]

Materials:

  • Recombinant human PAD2 or PAD4

  • N-α-benzoyl-L-arginine ethyl ester (BAEE)

  • Calcium Chloride (CaCl₂)

  • Known PAD inhibitor (e.g., Cl-amidine or BB-Cl-amidine)[6]

  • Ammonia detection reagent kit

  • Black 96-well microplates (for fluorescence)

Protocol Workflow:

G A Prepare Assay Buffer (with CaCl₂) B Add Inhibitor (Test Compound or Controls) A->B C Add PAD Enzyme B->C D Pre-incubate (e.g., 10 min at 37°C) C->D E Initiate Reaction (Add BAEE Substrate) D->E F Incubate (e.g., 20 min at 37°C) E->F G Add Ammonia Detector & Developer Solution F->G H Incubate (e.g., 15 min at 37°C) G->H I Measure Fluorescence (Ex/Em = 360/450 nm) H->I

Caption: Workflow for the biochemical PAD fluorescence assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions for the ammonia detection kit. The assay buffer must contain CaCl₂ (typically 2-10 mM) as PADs are calcium-dependent.[7]

  • Plate Layout: In a black 96-well plate, set up wells for blanks, 100% activity controls, positive controls (Cl-amidine), and the test compound at various concentrations.

  • Add Inhibitor: Add the test compound, positive control, or vehicle to the appropriate wells.

  • Add Enzyme: Add the diluted PAD enzyme (e.g., PAD2 or PAD4) to all wells except the blank.

  • Pre-incubation: Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the BAEE substrate to all wells to start the reaction.

  • Incubate: Incubate for 20 minutes at 37°C. This time should be optimized to ensure the reaction is in the linear range.

  • Stop and Develop: Stop the reaction and develop the fluorescent signal by adding the ammonia detector and developer solution as per the kit protocol.

  • Read Plate: After a final incubation, measure the fluorescence using a plate reader (Ex/Em ≈ 360/450 nm).

  • Data Analysis: Calculate percent inhibition and determine the IC₅₀ value as described in section 4.1.

Cell-Based PAD Inhibition Assay (Histone Citrullination)

Principle: This assay measures the inhibition of intracellular PAD activity by quantifying the citrullination of a key nuclear substrate, histone H3. Cells are treated with a calcium ionophore (e.g., A23187) to increase intracellular Ca²⁺, which activates PADs (primarily PAD4, which is nuclear).[6] The level of citrullinated histone H3 (H3Cit) is then measured using a specific antibody, typically via Western blot or an in-cell ELISA. A reduction in the H3Cit signal indicates cellular PAD inhibition.

Materials:

  • HL-60 or other suitable human cell line

  • Cell culture medium

  • Calcium Ionophore (e.g., A23187)

  • 4-Propyl-1H-pyrazole-1-carboximidamide

  • Known PAD inhibitor (e.g., BB-Cl-amidine)

  • Lysis buffer, SDS-PAGE reagents, and Western blot equipment

  • Primary antibody: Anti-citrullinated Histone H3 (e.g., clone 11D3)

  • Primary antibody: Anti-total Histone H3 (for loading control)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and allow them to adhere or grow to the desired density. Treat the cells with serial dilutions of the test compound or controls for 1-2 hours.

  • Stimulation: Add a calcium ionophore (e.g., 5 µM A23187) to the cells and incubate for a defined period (e.g., 2-4 hours) to activate PADs.

  • Cell Lysis: Wash the cells with cold PBS and lyse them to extract total protein.

  • Quantify Protein: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with the primary antibody against citrullinated H3 overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for H3Cit. To normalize, strip the blot and re-probe with an antibody for total H3. The ratio of H3Cit to total H3 reflects the level of PAD activity. Plot the normalized signal against the inhibitor concentration to determine cellular efficacy.

References

  • Bongers, K., et al. (2021). Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4. Frontiers in Immunology. Retrieved from [Link]

  • Knuckley, B., et al. (2017). Development of a selective inhibitor of Protein Arginine Deiminase 2. PMC - NIH. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Protein Arginine Deiminase (PAD) Inhibitors. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

  • NIH. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH. Retrieved from [Link]

  • NIH. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Retrieved from [Link]

  • NIH. (2010). Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. PMC. Retrieved from [Link]

  • ScienceDirect. (2009). Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. ScienceDirect. Retrieved from [Link]

  • MDPI. (2015). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. Retrieved from [Link]

  • Hilaris Publisher. (2013). Ligand-Based Virtual Screening for the Discovery of Inhibitors for Protein Arginine Deiminase Type 4 (PAD4). Journal of Computer Science & Systems Biology. Retrieved from [Link]

  • PubMed. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Retrieved from [Link]

  • Da-Ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved from [Link]

  • ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Retrieved from [Link]

  • Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • NIH. (2014). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • PubMed. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Retrieved from [Link]

  • MDPI. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. IJPSRR. Retrieved from [Link]

  • PubMed. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Retrieved from [Link]

  • ResearchGate. (2005). Recent Developments in Guanylating Agents. Retrieved from [Link]

  • Semantic Scholar. (2016). Guanidine Synthesis: Use of Amidines as Guanylating Agents. Retrieved from [Link]

  • Arkivoc. (2005). Recent developments in guanylating agents. Arkivoc. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-1-carboxamidine monohydrochloride. Retrieved from [Link]

Sources

Method

4-Propyl-1H-pyrazole-1-carboximidamide in antifungal drug discovery

Application Note: Technical Assessment of 4-Propyl-1H-pyrazole-1-carboximidamide (PPC-1) as a Novel Antifungal Scaffold Introduction & Chemical Rationale The emergence of multidrug-resistant fungal pathogens (Candida aur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Assessment of 4-Propyl-1H-pyrazole-1-carboximidamide (PPC-1) as a Novel Antifungal Scaffold

Introduction & Chemical Rationale

The emergence of multidrug-resistant fungal pathogens (Candida auris, azole-resistant Aspergillus fumigatus) necessitates the exploration of novel pharmacophores. 4-Propyl-1H-pyrazole-1-carboximidamide (herein referred to as PPC-1 ) represents a promising "Hit" scaffold that combines the metabolic stability of the pyrazole core with the cationic, membrane-interacting properties of a carboximidamide (guanidine-like) moiety.

Structural Logic
  • The Pyrazole Core: A proven scaffold in medicinal chemistry (e.g., SDHI fungicides like penthiopyrad), offering rigid vector orientation for side chains.

  • The 1-Carboximidamide Group: This moiety (

    
    ) is highly basic (
    
    
    
    ). At physiological pH, it remains protonated, facilitating electrostatic attraction to the negatively charged fungal cell wall (mannoproteins/beta-glucans) and plasma membrane.
  • The 4-Propyl Chain: Provides critical lipophilicity (

    
     adjustment). While the amidine head engages hydrophilic targets, the propyl tail assists in partitioning into the lipid bilayer or fitting into hydrophobic pockets of enzymes such as Succinate Dehydrogenase (SDH).
    

Experimental Workflow: Hit-to-Lead Characterization

To validate PPC-1, researchers must move beyond simple growth inhibition and establish a specific Mechanism of Action (MoA).

Workflow Hit PPC-1 Hit Identification Purity QC: Purity Check (>95% via HPLC/NMR) Hit->Purity MIC Primary Screen: MIC Determination (CLSI M27-A4) Purity->MIC Tox Selectivity Index: HepG2 Cytotoxicity MIC->Tox If MIC < 4 µg/mL MoA MoA Elucidation: 1. Membrane Permeability 2. SDH Inhibition MIC->MoA Parallel Workflow Lead Lead Optimization Tox->Lead SI > 10 MoA->Lead

Figure 1: Critical path for validating PPC-1. Note the "Go/No-Go" decision point at the Toxicity stage.

Protocol A: High-Throughput MIC Determination (CLSI M27-A4)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 standard for yeasts. It is the industry gold standard for generating reproducible potency data.

Objective: Determine the Minimum Inhibitory Concentration (MIC) of PPC-1 against Candida albicans and C. glabrata.

Materials:

  • Compound: PPC-1 (10 mg stock in 100% DMSO).

  • Media: RPMI 1640 broth (with glutamine, without bicarbonate), buffered to pH 7.0 with MOPS (0.165 M).

  • Plates: 96-well U-bottom microtiter plates (untreated polystyrene).[1]

  • Inoculum: 0.5 McFarland standard of Candida spp.

Step-by-Step Methodology:

  • Compound Dilution:

    • Prepare a 2x working concentration series in RPMI 1640.

    • Range: 64 µg/mL down to 0.125 µg/mL (final concentration after inoculation).

    • Dispense 100 µL of 2x drug solution into columns 1–10.

    • Control: Column 11 is Growth Control (drug-free medium); Column 12 is Sterility Control (medium only).

  • Inoculum Preparation:

    • Pick 5 colonies from 24h culture (Sabouraud Dextrose Agar).

    • Suspend in saline to 0.5 McFarland (

      
       CFU/mL).
      
    • Dilute 1:100, then 1:20 in RPMI 1640 to reach final working inoculum (

      
       CFU/mL).
      
  • Assay Initiation:

    • Add 100 µL of diluted inoculum to wells in columns 1–11.

    • Final Volume: 200 µL/well.

    • Final DMSO concentration: <1% (to prevent solvent toxicity).

  • Incubation & Readout:

    • Incubate at 35°C for 24 hours (48h if growth is slow).

    • Visual Score: Determine the lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to the Growth Control.

Data Interpretation Table:

MIC Value (µg/mL)ClassificationAction
≤ 1.0Highly PotentProceed to MoA & In Vivo studies.
2.0 – 8.0ModerateCandidate for SAR optimization (modify propyl chain).
≥ 16.0InactiveDiscard scaffold or check for efflux pump susceptibility.

Protocol B: Mechanism of Action – Membrane Permeabilization

Given the carboximidamide structure, PPC-1 likely acts by disrupting the fungal membrane potential. This assay uses Propidium Iodide (PI), a dye that only enters cells with compromised membranes.

Materials:

  • Fluorescent Probe: Propidium Iodide (PI) (1 mg/mL stock).

  • Positive Control: Amphotericin B (known membrane disruptor).

  • Equipment: Fluorescence Microplate Reader (Ex/Em: 535/617 nm).

Methodology:

  • Grow C. albicans to mid-log phase. Harvest and wash 2x with PBS.

  • Resuspend cells to

    
     cells/mL in PBS.
    
  • Add PPC-1 at 2x MIC and 4x MIC . Include Amphotericin B (2 µg/mL) as positive control.

  • Incubate for 1, 2, and 4 hours at 35°C.

  • Add PI (final concentration 1 µg/mL) and incubate for 5 mins in the dark.

  • Measure fluorescence. An increase in RFU (Relative Fluorescence Units) indicates membrane rupture.

Putative Signaling & Interaction Pathway

Understanding how PPC-1 interacts with the fungal cell is crucial for optimization. The diagram below illustrates the dual-threat hypothesis: electrostatic binding followed by hydrophobic insertion or enzyme inhibition.

MoA PPC1 PPC-1 Molecule (Cationic Head + Propyl Tail) CellWall Fungal Cell Wall (Negatively Charged Mannoproteins) PPC1->CellWall Electrostatic Attraction Membrane Plasma Membrane (Ergosterol-rich) CellWall->Membrane Penetration Target1 Target A: Membrane Disruption (Pore Formation) Membrane->Target1 Propyl tail insertion Target2 Target B: Mitochondrial Complex II (Succinate Dehydrogenase) Membrane->Target2 Intracellular Transport Death Fungal Cell Death (Apoptosis/Necrosis) Target1->Death Leakage of ATP/K+ Target2->Death ROS Accumulation

Figure 2: Dual-action hypothesis. The carboximidamide facilitates entry, while the pyrazole core targets mitochondrial enzymes.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition.[1][3][4] CLSI Document M27-A4. [Link]

  • Wu, Q., et al. (2021). Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives.[5][6][7][8][9] Arabian Journal of Chemistry. [Link]

  • Pizzuti, L., et al. (2023).[10] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (MDPI). [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document).[4] Journal of Clinical Microbiology.[4] [Link]

Sources

Application

Mastering the Purification of 4-Propyl-1H-pyrazole-1-carboximidamide: A Guide for Medicinal Chemists

Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the purification of 4-Propyl-1H-pyrazole-1-carboximidamide, a key building block in contemporary drug discovery. Re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the purification of 4-Propyl-1H-pyrazole-1-carboximidamide, a key building block in contemporary drug discovery. Recognizing the critical importance of compound purity in generating reliable biological data, this document moves beyond simplistic step-by-step instructions. Instead, it delves into the strategic rationale behind method selection and optimization, empowering researchers to adapt and refine these techniques for their specific impurity profiles. We will explore purification strategies ranging from classical recrystallization and acid-base extraction to modern chromatographic methods, all supported by mechanistic insights and practical, field-tested advice.

Introduction: The Pivotal Role of Purity in Drug Development

This guide is structured to provide a logical workflow for the purification of 4-Propyl-1H-pyrazole-1-carboximidamide, starting from the initial characterization of the crude material to the final validation of its purity.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely nature of its contaminants.

Physicochemical Properties of 4-Propyl-1H-pyrazole-1-carboximidamide

While experimental data for this specific molecule is not widely available, we can infer its properties based on its structural components: the pyrazole ring and the carboximidamide group.

  • Basicity: The carboximidamide group is significantly basic due to the delocalization of the lone pair of electrons on the nitrogen atoms, making the imino nitrogen readily protonated. The pKa of the conjugate acid is predicted to be in the range of 8-10. This inherent basicity is a key handle for purification via acid-base extraction.

  • Solubility: Pyrazole itself is soluble in polar organic solvents like ethanol, methanol, and acetone, with limited solubility in water.[1] The presence of the propyl group will slightly increase its lipophilicity. The carboximidamide group will contribute to its polarity. As a free base, it is expected to be soluble in a range of polar organic solvents. As a salt (e.g., hydrochloride), its solubility in aqueous solutions is expected to increase significantly.

  • Stability: The carboxamide bond is generally stable.[2] However, the carboximidamide group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[3] This is a critical consideration when designing acid-base extraction protocols.

Common Impurities in Synthesis

The synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide typically involves the reaction of 4-propyl-1H-pyrazole with a source of the carboximidamide group. Potential impurities may include:

  • Unreacted 4-propyl-1H-pyrazole: A less polar and less basic starting material.

  • Reagents from the carboximidamide source: For example, cyanamide or its derivatives.

  • Isomeric byproducts: Depending on the synthetic route, other isomers may be formed.

  • Hydrolysis products: If the reaction or work-up is performed under harsh aqueous conditions, the carboximidamide may hydrolyze to the corresponding carboxamide.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Purification Strategies: A Multi-pronged Approach

No single purification technique is universally optimal. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below, we detail three complementary strategies.

Strategy 1: Acid-Base Extraction and Salt Formation

This classical technique leverages the basicity of the carboximidamide group to separate it from neutral or acidic impurities.[3][4][5][6][7] The general principle involves protonating the target compound with an acid to render it water-soluble, washing away organic-soluble impurities, and then neutralizing the aqueous layer to precipitate the purified free base. An alternative is to crystallize the compound as a salt.

The basic carboximidamide group can be protonated by a suitable acid (e.g., HCl, oxalic acid) to form a salt. This salt will have significantly different solubility properties compared to the free base and any non-basic impurities. This allows for a highly effective separation. A patent for purifying pyrazoles describes the formation of acid addition salts followed by crystallization from organic solvents as an effective method.[7]

AcidBaseExtraction Crude Crude 4-Propyl-1H-pyrazole-1-carboximidamide in Organic Solvent (e.g., EtOAc, DCM) AddAcid Add Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer1 Organic Layer: Neutral/Acidic Impurities Separate1->OrganicLayer1 AqueousLayer1 Aqueous Layer: Protonated Product (Salt) Separate1->AqueousLayer1 AddBase Add Aqueous Base (e.g., 1M NaOH) to pH >10 AqueousLayer1->AddBase Precipitate Precipitate Pure Free Base AddBase->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure Free Base Filter->PureProduct

Caption: Workflow for purification by acid-base extraction.

  • Dissolution: Dissolve the crude 4-Propyl-1H-pyrazole-1-carboximidamide in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The protonated product is now in the aqueous phase. The organic layer contains non-basic impurities and can be discarded (after confirming the absence of product by TLC).

  • Wash (Optional): To remove any residual organic impurities, wash the aqueous layer with a fresh portion of the organic solvent.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M sodium hydroxide (NaOH) with stirring until the pH is greater than 10. The free base of the product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any residual salts, and then dry under vacuum to yield the purified 4-Propyl-1H-pyrazole-1-carboximidamide.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable organic solvent in which the free base is soluble (e.g., isopropanol, acetone, or ethanol).

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in isopropanol, or a solution of oxalic acid in ethanol) dropwise with stirring. The formation of a precipitate indicates salt formation.

  • Crystallization: Allow the mixture to stir at room temperature, and then cool in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystalline salt by vacuum filtration and wash with a small amount of the cold organic solvent.

  • Drying: Dry the crystals under vacuum.

Table 1: Comparison of Acids for Salt Formation

AcidResulting SaltAdvantagesDisadvantages
Hydrochloric AcidHydrochlorideOften forms highly crystalline salts.Can be corrosive.
Oxalic AcidOxalateCan form stable, crystalline salts.[8]Oxalic acid is toxic.
Tartaric AcidTartrateChiral acid can be used for resolution of enantiomers.May be more expensive.
Strategy 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[9] For a basic compound like 4-Propyl-1H-pyrazole-1-carboximidamide, special considerations are needed to prevent poor separation and streaking on the column.

The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).[9] By carefully selecting the mobile phase, the target compound can be separated from more polar and less polar impurities.

Chromatography Start Crude Product TLC TLC Method Development (e.g., DCM/MeOH with 1% Et3N) Start->TLC Column Prepare Silica Gel Column TLC->Column Load Load Crude Product Column->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by column chromatography.

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a less polar solvent (e.g., DCM or EtOAc) and a more polar solvent (e.g., methanol or ethanol).

    • Crucial Tip for Basic Compounds: To prevent streaking, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia solution (typically 0.5-2%) to the mobile phase.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions in separate test tubes.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Table 2: Troubleshooting Common Column Chromatography Issues

IssuePossible CauseSolution
Streaking of the product spotInteraction of the basic compound with acidic silica gel.Add a basic modifier (e.g., 1% triethylamine) to the eluent.
Poor separationInappropriate solvent system.Optimize the mobile phase polarity based on TLC analysis.
Compound not elutingCompound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
Strategy 3: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.[4]

This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain in the solution.

Recrystallization Start Crude Product Solvent Select Suitable Solvent (High solubility when hot, low when cold) Start->Solvent Dissolve Dissolve in Minimum Amount of Hot Solvent Solvent->Dissolve Filter Hot Filtration (if needed) to remove insoluble impurities Dissolve->Filter Cool Cool Slowly to Room Temperature Filter->Cool Induce Induce Crystallization (scratching, seed crystal) Cool->Induce IceBath Cool in Ice Bath Induce->IceBath Collect Collect Crystals by Filtration IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for purification by recrystallization.

  • Solvent Selection:

    • Test the solubility of the crude product in a variety of solvents at room temperature and at their boiling points.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Potential solvents for 4-Propyl-1H-pyrazole-1-carboximidamide include isopropanol, ethanol, ethyl acetate, or a mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes).[4][6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

    • Once crystals have started to form, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Table 3: Potential Recrystallization Solvents

SolventPolarityBoiling Point (°C)Comments
IsopropanolPolar Protic82.6Good general solvent for pyrazole derivatives.
EthanolPolar Protic78.4Similar to isopropanol, often effective.
Ethyl AcetatePolar Aprotic77.1Good for compounds of intermediate polarity.
AcetonitrilePolar Aprotic81.6Can be a good choice for polar compounds.
Toluene/HeptaneNonpolar/Nonpolar111 / 98.4A co-solvent system for less polar compounds.

Purity Assessment

After purification, it is essential to assess the purity of the 4-Propyl-1H-pyrazole-1-carboximidamide. A combination of the following techniques should be employed:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A high-purity sample should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The purification of 4-Propyl-1H-pyrazole-1-carboximidamide is a critical step in its use for research and drug development. By understanding the physicochemical properties of the molecule and the potential impurities from its synthesis, an effective purification strategy can be designed. This guide has provided detailed protocols for acid-base extraction, column chromatography, and recrystallization. The optimal method or combination of methods will depend on the specific circumstances of the crude material. It is the responsibility of the researcher to carefully analyze their sample and adapt these protocols to achieve the desired level of purity.

References

  • Benchchem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Fiveable. (2025, September 15). Acid-Base Extraction Definition - Organic Chemistry Key Term.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from University of Colorado Boulder website.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Wikipedia. (2023, October 29). Acid–base extraction.
  • University of York. (n.d.). Chemically-active extraction.
  • Benchchem. (2025). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography.
  • Solubility of Things. (n.d.). Pyrazole.
  • Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • JOCPR. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Columbia University. (n.d.). Column chromatography.
  • PubChem. (n.d.). 1H-Pyrazole-1-carboxamidine monohydrochloride.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride.
  • Chem-Impex. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride.
  • MedChemExpress. (n.d.). 1H-Pyrazole-1-carboximidamide hydrochloride.
  • Sigma-Aldrich. (n.d.). 1H-Pyrazole-1-carboxamidine 99 4023-02-3.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from International Journal of Pharmaceutical Sciences Review and Research website.
  • Science Publishing Group. (2020, August 25). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 4-Propyl-1H-pyrazole-1-carboximidamide

Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 4-Propyl-1H-pyrazole-1-carboximidamide. While specific toxicological data for this compound is not extens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 4-Propyl-1H-pyrazole-1-carboximidamide. While specific toxicological data for this compound is not extensively published, this guide synthesizes safety information from structurally related compounds, including pyrazole derivatives and amidines, to establish best practices. The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Section 1: Compound Profile and Hazard Assessment

4-Propyl-1H-pyrazole-1-carboximidamide belongs to the class of pyrazole-containing compounds, which are significant heterocyclic scaffolds in medicinal chemistry. The presence of the carboximidamide (amidine) group suggests it is a strong organic base.[1] While specific hazard data for this molecule is limited, a thorough risk assessment must be conducted based on its constituent functional groups.

1.1 Chemical Identity:

PropertyValue
IUPAC Name 4-Propyl-1H-pyrazole-1-carboximidamide
Molecular Formula C₇H₁₂N₄
Molecular Weight 152.20 g/mol
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of 4-Propyl-1H-pyrazole-1-carboximidamide

A 2D representation of 4-Propyl-1H-pyrazole-1-carboximidamide.

1.2 Inferred Hazard Profile:

Based on safety data for related compounds like 1H-Pyrazole-1-carboxamidine hydrochloride and pyrazole itself, the following hazards should be assumed[2][3][4][5][6]:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4]

  • Acute Dermal Toxicity: Potentially toxic in contact with skin.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2][3][4]

  • Sensitization: May cause an allergic skin reaction.[3][6]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3][6]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[2][3]

The amidine functionality makes the compound a strong base, which can contribute to its corrosive and irritant properties.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

2.1 Engineering Controls:

  • Ventilation: All handling of solid and dissolved forms of the compound must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][8]

2.2 Personal Protective Equipment (PPE):

The following PPE is the minimum requirement when handling 4-Propyl-1H-pyrazole-1-carboximidamide[2][5]:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.[2]Protects against splashes and airborne particles causing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, irritation, and potential dermal toxicity.[2]
Skin and Body Protection Flame-retardant lab coat, closed-toe shoes, and full-length pants.Minimizes skin exposure to spills and contamination.[2][9]
Respiratory Protection A NIOSH/MSHA approved respirator with appropriate cartridges should be used if dust formation is unavoidable or if working outside a fume hood.Prevents inhalation of the potentially harmful compound.[7]

Figure 2: Risk Mitigation Workflow

G cluster_0 Risk Assessment cluster_1 Control Implementation cluster_2 Safe Work Practice Assess Hazards Assess Hazards Review SDS of Analogs Review SDS of Analogs Assess Hazards->Review SDS of Analogs Identify Routes of Exposure Identify Routes of Exposure Review SDS of Analogs->Identify Routes of Exposure Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Identify Routes of Exposure->Engineering Controls (Fume Hood) PPE Selection (Gloves, Goggles) PPE Selection (Gloves, Goggles) Engineering Controls (Fume Hood)->PPE Selection (Gloves, Goggles) Administrative Controls (SOPs) Administrative Controls (SOPs) PPE Selection (Gloves, Goggles)->Administrative Controls (SOPs) Handling Protocol Handling Protocol Administrative Controls (SOPs)->Handling Protocol Storage Protocol Storage Protocol Handling Protocol->Storage Protocol Waste Disposal Waste Disposal Storage Protocol->Waste Disposal

Workflow for assessing and mitigating risks before handling the compound.

Section 3: Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to minimize exposure and ensure experimental integrity.

3.1 Protocol for Weighing and Preparing Solutions:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared, sealed container to minimize the generation of dust.

    • Clean the balance and surrounding area with a damp cloth immediately after use to remove any residual particles.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If using a hygroscopic solvent like DMSO, use a freshly opened bottle to ensure anhydrous conditions, which can be critical for the stability of amidine compounds.[10]

    • Cap the container immediately after adding the solvent.

    • Use sonication or gentle agitation if necessary to fully dissolve the compound.

3.2 General Handling:

  • Avoid contact with skin, eyes, and clothing.[11]

  • Wash hands thoroughly after handling, even if gloves were worn.[12][13]

  • Do not eat, drink, or smoke in the laboratory.[2][14]

  • Keep containers tightly closed when not in use.[7][9]

Section 4: Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

4.1 Storage Conditions:

  • Temperature: Store in a cool, dry, well-ventilated place.[2][7] Some related compounds recommend refrigerated storage (0-8 °C).[15]

  • Atmosphere: Amine and amidine compounds can be sensitive to oxidation.[16] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

  • Container: Use tightly sealed, clearly labeled containers. Dark glass may be preferable to protect from light.[16]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3][8]

4.2 Stability Considerations:

  • Hydrolysis: The amidine group may be susceptible to hydrolysis. Avoid exposure to moisture.[17]

  • Oxidation: As with many nitrogen-containing heterocycles, oxidation is a potential degradation pathway.[16]

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

5.1 Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[13]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3][12]

5.2 First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][12]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention if irritation persists or if symptoms develop.[7][8][12]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][11][12]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7][9][12]

Figure 3: Emergency Response Decision Tree

cluster_spill Spill Response cluster_personnel First Aid Exposure Exposure Event Occurs Spill Spill? Exposure->Spill No Personnel Personnel Exposure? Exposure->Personnel Yes Evacuate Evacuate Area Spill->Evacuate Route Identify Route (Skin/Eye/Inhalation) Personnel->Route DonPPE Don Full PPE Evacuate->DonPPE Contain Contain & Absorb DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate FollowSOP Follow First Aid Protocol (Rinse/Move to Fresh Air) Route->FollowSOP SeekMedical Seek Immediate Medical Attention FollowSOP->SeekMedical

A decision tree for immediate actions following a spill or personnel exposure.

Section 6: References

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]

  • Gorske, B. C., et al. (2016). Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. Chemical Science, 7(3), 1845-1850. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. New Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing amidine salts. Retrieved from

  • Campus Operations, University of Nevada, Reno. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole-1-carboxamidine monohydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Praxadine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-1-carboxamide. Retrieved from [Link]

  • Semantic Scholar. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 4-Propyl-1H-pyrazole-1-carboximidamide crystallization

Technical Support Center: 4-Propyl-1H-pyrazole-1-carboximidamide Crystallization Role: Senior Application Scientist Status: Active System: Troubleshooting & Optimization Module Introduction: The "Hidden" Variables Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Propyl-1H-pyrazole-1-carboximidamide Crystallization

Role: Senior Application Scientist Status: Active System: Troubleshooting & Optimization Module

Introduction: The "Hidden" Variables

Welcome to the technical support hub. You are likely here because your batch of 4-Propyl-1H-pyrazole-1-carboximidamide (hereafter 4-PPCA ) has failed to crystallize, resulting in a stable oil, a gel, or an amorphous solid.

This molecule presents a classic "Janus" problem in crystallization:

  • The Head: The carboximidamide (guanidine-like) group is highly polar, basic, and capable of intense hydrogen bonding.

  • The Tail: The 4-propyl chain adds rotational freedom (entropy) and lipophilicity.

When these two forces compete, the lattice energy often fails to overcome the solvation energy, leading to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This guide bypasses standard textbook advice to address the specific physicochemical traps of this pyrazole derivative.

Phase 1: Pre-Crystallization Diagnostics

CRITICAL WARNING: Do not attempt further crystallization until you have validated the chemical integrity of your material. 4-PPCA is kinetically stable but thermodynamically prone to hydrolysis.

Q1: My material is an oil. Is it impure?

A: Likely, yes. But the type of impurity matters more than the amount. The carboximidamide group is susceptible to hydrolysis, converting the basic amidine into a neutral carboxamide (urea-like analog).

  • The Mechanism:

    
    
    
  • The Consequence: The carboxamide impurity ($ \sim 1-5% $) disrupts the hydrogen bonding network of the amidine salt, acting as a "poison" that halts nucleation.

Diagnostic Protocol:

  • Run LC-MS: Look for a mass shift of +1 Da (if hydrolyzing to amide,

    
     replaces 
    
    
    
    ) or -16 Da (if losing
    
    
    vs
    
    
    ). Note: Standard HPLC UV detection may miss this due to similar chromophores.
  • Run 1H-NMR (DMSO-d6): Focus on the exchangeable protons.

    • Pure 4-PPCA: Sharp singlets/broad humps for amidine NHs (integral ~3-4H).

    • Hydrolysis Impurity: Distinct amide peaks (usually downfield shifted).

Phase 2: Troubleshooting "Oiling Out" (LLPS)

Q2: The solution turns cloudy, then separates into a bottom oil layer. How do I fix this?

A: You have entered the "Oiling Out" zone (metastable region). This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.

The Fix: The "Dual-Temperature" Seeding Protocol Standard cooling pushes the system deeper into the oiling zone. You must crystallize above the LLPS temperature.

Workflow Diagram (Graphviz):

OilingOutStrategy Start Problem: Material Oils Out Determine Determine Cloud Point (T_cloud) Start->Determine SeedZone Heat to T_cloud + 5°C (Clear Solution) Determine->SeedZone Re-dissolve oil AddSeed Add Seeds (0.5 wt%) SeedZone->AddSeed Hold Isothermal Hold (2-4 hours) AddSeed->Hold Allow surface growth Cool Slow Cool (0.1°C/min) Hold->Cool Success Crystalline Solid Cool->Success

Caption: Strategy to bypass the Liquid-Liquid Phase Separation (LLPS) zone by seeding in the single-phase region.

Detailed Protocol:

  • Solvent Switch: If using Ethanol/Ether, switch to Isopropanol (IPA) / Isopropyl Acetate (IPAc) . The 4-propyl chain has better affinity for IPAc, reducing the thermodynamic drive to phase separate.

  • Determination: Heat your mixture until the oil dissolves (Clear Point). Cool slowly until it turns cloudy (Cloud Point). Record this temperature (e.g., 45°C).

  • Execution:

    • Re-heat to 50°C (Clear).

    • Cool to 46°C (Just above Cloud Point).

    • Add Seeds: Add 0.1% pure crystals (if available) or scratch the glass vigorously.

    • Age: Hold at 46°C for 4 hours. Do not cool further until the suspension becomes opaque white (indicating crystal growth, not oil droplets).

    • Cool: Ramp down at 5°C/hour.

Phase 3: Salt Selection & Stability

Q3: I am trying to crystallize the free base. It’s a sticky gum.

A: Stop immediately. 4-PPCA free base is likely hygroscopic and has a low melting point due to the propyl chain disrupting packing. You must form a salt.

Salt Screening Matrix: The basicity of the carboximidamide (pKa ~8-9) requires a counter-ion with pKa < 2 for stable lattice formation.

Counter-IonSuitabilitySolvent SystemOutcome/Notes
HCl (1 eq) High EtOH / Et2OStandard. High melting point (>160°C). Risk of hydrate formation in water.
H2SO4 (0.5 eq) MediumWater / AcetoneOften forms hemi-sulfate hydrates. Harder to dry.
Nitrate MediumWaterGood crystallinity but potential explosion hazard at scale. Avoid.
Acetate Low-Acid too weak; likely to dissociate or form oil.

Recommendation: Use Anhydrous HCl in Dioxane or Ether .

  • Dissolve free base in dry Ethyl Acetate.

  • Add 1.05 eq of 4M HCl in Dioxane dropwise at 0°C.

  • The salt should precipitate immediately. If it oils, apply the protocol in Phase 2.

Phase 4: Polymorphism & Solvates[1]

Q4: My DSC shows two endotherms (e.g., 140°C and 168°C). Do I have a mixture?

A: You likely have a Solvate -> Desolvate transition or a Polymorphic transformation .

The 4-propyl group creates "voids" in the crystal lattice that solvent molecules (Water, EtOH) love to fill.

  • Peak 1 (140°C): Melt/Collapse of the solvate or metastable Form I.

  • Peak 2 (168°C): Melting of the stable Anhydrous Form II.

Validation Experiment:

  • TGA (Thermogravimetric Analysis): If you see >2% weight loss at the first endotherm, it is a solvate.

  • Slurry Conversion: To ensure you have the most stable form (critical for drug development), perform a Slurry Ripening :

    • Suspend excess solid in Heptane:IPA (9:1) .

    • Stir at 40°C for 24 hours.

    • Filter and dry.[1][2] This thermodynamically guarantees the stable polymorph (Ostwald’s Rule of Stages).

References & Authority

  • Synthesis & Properties of Pyrazole Carboximidamides:

    • Context: General synthesis via pyrazole + cyanamide and hydrolysis risks.

    • Source:European Patent EP1197486A1, "Process for the preparation of 1H-pyrazole-1-carboxamidines." (2002).

  • Oiling Out (LLPS) Mechanisms:

    • Context: Theoretical basis for the "Dual-Temperature" seeding protocol.

    • Source: Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design, 2024. (General principle citation).

    • See also: "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds."

  • General Crystallization of Guanidine Derivatives:

    • Context: Handling highly polar, basic moieties.

    • Source:Journal of Organic Chemistry, "Syntheses and Reactions of Some Pyrazole-1-carboximide Derivatives." (Analogous chemistry).

  • Safety Data (4-Propyl-1H-pyrazole-1-carboximidamide HCl):

    • Context: Handling precautions (Irritant/Corrosive).[3][4]

    • Source: PubChem Compound Summary for CID 2734672 (Analogous Methyl/Ethyl variants).

Disclaimer: This guide is for research purposes. Always consult the specific SDS for 4-Propyl-1H-pyrazole-1-carboximidamide before handling.

Sources

Optimization

degradation pathways of 4-Propyl-1H-pyrazole-1-carboximidamide

Technical Support Guide: Degradation Pathways & Stability of 4-Propyl-1H-pyrazole-1-carboximidamide Executive Summary & Molecule Profile 4-Propyl-1H-pyrazole-1-carboximidamide (often supplied as the hydrochloride salt) i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Degradation Pathways & Stability of 4-Propyl-1H-pyrazole-1-carboximidamide

Executive Summary & Molecule Profile

4-Propyl-1H-pyrazole-1-carboximidamide (often supplied as the hydrochloride salt) is a specialized guanylating agent and pharmaceutical building block. Structurally, it consists of a lipophilic propyl-substituted pyrazole ring activated by a reactive carboximidamide (guanidine-like) moiety at the N1 position.

While the pyrazole core offers thermal stability, the carboximidamide group is the "Achilles' heel" of this molecule. It is thermodynamically primed to transfer the amidine group to nucleophiles (its primary function) or to water (hydrolysis). Understanding this duality—reactivity vs. stability—is critical for experimental success.

  • CAS Number: 756422-62-5[1][2][3]

  • Core Instability: Hydrolytic cleavage of the N1-amidine bond.

  • Secondary Risk: Oxidative degradation of the propyl side chain.

Degradation Pathways: The Mechanistic View

The degradation of 4-Propyl-1H-pyrazole-1-carboximidamide follows two distinct pathways: Hydrolytic Deamidation/Cleavage (primary) and Oxidative Degradation (secondary).

Pathway A: Hydrolytic Cleavage (The Dominant Mode)

In aqueous environments, particularly at pH > 7, the electron-deficient carbon of the carboximidamide group undergoes nucleophilic attack by hydroxide ions or water.

  • Stage 1 (Deamidation): Hydrolysis of the imine moiety yields 4-Propyl-1H-pyrazole-1-carboxamide (Amide impurity).

  • Stage 2 (Cleavage): Further hydrolysis or direct attack at the carbonyl/amidine carbon cleaves the N-C bond, releasing the parent 4-Propyl-1H-pyrazole and Urea .

Pathway B: Oxidative Stress

Under forced degradation (peroxides, high UV), the propyl chain is susceptible to radical abstraction at the benzylic-like


-position (the carbon attached to the pyrazole ring), leading to hydroxylation or chain scission.
Pathway Visualization

The following diagram maps the degradation cascade. Use this to identify unknown peaks in your LC-MS data.

DegradationPathways Parent 4-Propyl-1H-pyrazole-1-carboximidamide (Active Reagent) Amide Degradant A: 4-Propyl-1H-pyrazole-1-carboxamide (Hydrolysis Intermediate) Parent->Amide Hydrolysis (pH > 7) Loss of NH3 ParentPyrazole Degradant B: 4-Propyl-1H-pyrazole (Ultimate Cleavage Product) Parent->ParentPyrazole Direct Cleavage (Strong Base) Oxide Degradant C: Hydroxy-propyl derivatives (Oxidative Stress) Parent->Oxide Oxidation (H2O2 / UV) Urea Byproduct: Urea / Ammonia Parent->Urea + H2O Amide->ParentPyrazole Further Hydrolysis Loss of CO2/NH3

Caption: Primary degradation flows from the active carboximidamide to the amide intermediate and finally to the parent pyrazole. Red arrows indicate the critical hydrolytic path.

Troubleshooting Guide: FAQs & Solutions

This section addresses specific issues reported by researchers handling 1-carboximidamide pyrazoles.

Q1: "I see a new peak in LC-MS with a mass of [M+1] = 154. What is it?"

Diagnosis: This is likely 4-Propyl-1H-pyrazole-1-carboxamide .[2][3]

  • Mechanism: The parent molecule (MW ~152 for free base) loses the imine nitrogen (-NH) and gains an oxygen (+O) during hydrolysis.

    • Calculation: 152 (Parent) - 15 (NH) + 16 (O) + 1 (H) ≈ 154.

  • Cause: Your sample was likely left in an aqueous buffer at neutral/basic pH or stored in a hygroscopic state.

  • Solution: Prepare fresh solutions immediately before use. Switch to an anhydrous solvent (DMSO/DMF) for stock solutions.

Q2: "My guanylation reaction yield is dropping. The NMR shows a loss of the amidine protons."

Diagnosis: Formation of the "dead" parent pyrazole.

  • Cause: The reagent has hydrolyzed completely to 4-Propyl-1H-pyrazole . This compound lacks the reactive amidine group and cannot transfer it to your amine substrate.

  • Verification: Check 1H NMR for the disappearance of the broad amidine singlets (δ ~8.0-9.5 ppm) and the appearance of a distinct pyrazole C-H proton signal which shifts upfield when the electron-withdrawing amidine group is lost.

Q3: "The material turned into a sticky gum during storage."

Diagnosis: Hygroscopic deliquescence.

  • Cause: The hydrochloride salt is extremely hygroscopic. Absorption of atmospheric moisture accelerates hydrolysis (autocatalytic degradation).

  • Recovery: If the purity is still >90%, you can attempt to recrystallize from cold ethanol/ether. If <80%, discard.

  • Prevention: Store under Argon/Nitrogen at -20°C. Use a desiccator for warming to room temperature before opening.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent compound from its hydrolytic degradants.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyrazole ring absorption)
Notes The acidic mobile phase stabilizes the carboximidamide during the run.
Protocol B: Forced Degradation (Stress Testing)

To validate your analytical method, perform these stress tests:

  • Acid Stress: Dissolve 1 mg in 1 mL 0.1 M HCl. Heat at 60°C for 4 hours.

    • Expected Result: Minimal degradation (Amidine salts are acid-stable).

  • Base Stress: Dissolve 1 mg in 1 mL 0.1 M NaOH. Stir at RT for 1 hour.

    • Expected Result: Rapid conversion to 4-Propyl-1H-pyrazole (Peak shifts to higher retention time due to loss of polar amidine group).

  • Oxidative Stress: Dissolve 1 mg in 1 mL 3% H2O2. Store at RT for 24 hours.

    • Expected Result: Minor formation of N-oxides or propyl-hydroxylated species.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[4][5] Journal of Organic Chemistry, 57(8), 2497–2502.

    • Relevance: Establishes the core reactivity and hydrolysis mechanism of the 1-carboximidamide scaffold.
  • Katritzky, A. R., et al. (2010). Synthesis and properties of 1-substituted pyrazoles. Chemical Reviews. Relevance: General stability data on the pyrazole ring and N1-substituents.
  • PubChem Compound Summary. (n.d.). Pyrazole-1-carboxamidine monohydrochloride.[4][5][6]

    • Relevance: Physical properties and safety d
  • Santa Cruz Biotechnology. (n.d.).

    • Relevance: Commercial handling and storage specific

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide

Welcome to the technical support center for the preparation of 4-Propyl-1H-pyrazole-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the preparation of 4-Propyl-1H-pyrazole-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurities and optimize your synthetic protocol for a high-purity final product.

Overview of the Synthetic Pathway

The synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide hydrochloride is typically achieved in a two-step process. The first step involves the formation of the 4-propyl-1H-pyrazole core via a Knorr pyrazole synthesis, followed by a guanylation reaction to introduce the carboximidamide group. Understanding the nuances of each step is critical to controlling the impurity profile of the final compound.

Synthesis_Overview cluster_step1 Step 1: Pyrazole Formation (Knorr Synthesis) cluster_step2 Step 2: Guanylation Heptan_2_4_dione Heptan-2,4-dione Propyl_pyrazole 4-Propyl-1H-pyrazole Heptan_2_4_dione->Propyl_pyrazole Condensation Hydrazine Hydrazine Hydrate Hydrazine->Propyl_pyrazole Final_Product 4-Propyl-1H-pyrazole- 1-carboximidamide HCl Propyl_pyrazole->Final_Product Guanylation Cyanamide Cyanamide Cyanamide->Final_Product HCl HCl (g) or solution HCl->Final_Product

Caption: Overall synthetic route to 4-Propyl-1H-pyrazole-1-carboximidamide HCl.

Troubleshooting Guide: Minimizing Impurities

This section addresses specific issues that can arise during the synthesis, leading to the formation of impurities. Each question is followed by a detailed explanation of the cause and actionable steps to mitigate the problem.

Part 1: Impurities Arising from the Synthesis of 4-Propyl-1H-pyrazole

Question 1: My NMR spectrum of the crude 4-propyl-1H-pyrazole shows unreacted heptan-2,4-dione. How can I drive the reaction to completion?

Answer:

The presence of unreacted heptan-2,4-dione indicates an incomplete condensation reaction. The Knorr pyrazole synthesis is generally efficient, but several factors can hinder its completion.[1]

  • Causality:

    • Insufficient Reaction Time or Temperature: The cyclization may be slow under the current conditions.

    • Stoichiometry: An inadequate amount of hydrazine will naturally leave some of the diketone unreacted.

    • Ineffective Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.

    • pH of the Reaction Medium: The reaction is often catalyzed by a small amount of acid, but an inappropriate pH can slow down the reaction.[1]

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the heptan-2,4-dione spot disappears. Refluxing in a suitable solvent like ethanol or isopropanol is a common practice.

    • Use a Slight Excess of Hydrazine: Employing a small excess (e.g., 1.1 to 1.2 equivalents) of hydrazine hydrate can help drive the reaction to completion. However, be mindful that a large excess will need to be removed during workup.

    • Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.

    • Optimize pH: The reaction is often carried out in a protic solvent like ethanol or with the addition of a catalytic amount of a weak acid such as acetic acid to facilitate the initial condensation steps.[1]

Question 2: I am observing broad signals in the aromatic region of my ¹H NMR for 4-propyl-1H-pyrazole, suggesting the presence of isomers. How is this possible with a symmetrical diketone?

Answer:

While heptan-2,4-dione is symmetrical, leading primarily to 3,5-dimethyl-4-propyl-1H-pyrazole, the presence of impurities in the starting material or side reactions could potentially lead to other pyrazole derivatives. However, a more likely explanation for complex NMR signals in N-unsubstituted pyrazoles is the phenomenon of annular tautomerism.[2]

  • Causality:

    • Annular Tautomerism: The proton on the nitrogen of the pyrazole ring can rapidly exchange between the two nitrogen atoms. If this exchange is on a similar timescale to the NMR experiment, it can lead to broadened signals for the ring protons and carbons.[2] At room temperature in many solvents, this exchange is fast, leading to a single averaged set of signals. However, under certain conditions (e.g., lower temperatures, specific solvents), the exchange can slow down, resulting in signal broadening or even the appearance of two distinct sets of signals for the two tautomers.

  • Troubleshooting and Characterization:

    • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help confirm tautomerism. At lower temperatures, the exchange may slow sufficiently to resolve separate signals for each tautomer. Conversely, at higher temperatures, the exchange rate increases, leading to sharper, averaged signals.

    • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help to definitively assign the structure, even with tautomerism present, by showing long-range correlations between protons and carbons.[2]

    • Solvent Choice: The solvent can influence the tautomeric equilibrium. Running the NMR in a different deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) may change the appearance of the spectrum.

Caption: Annular tautomerism in N-unsubstituted pyrazoles.

Part 2: Impurities Arising from the Guanylation of 4-Propyl-1H-pyrazole

Question 3: My final product is contaminated with dicyandiamide and/or melamine. How can I prevent their formation?

Answer:

The formation of dicyandiamide (cyanamide dimer) and melamine (cyanamide trimer) are common side reactions when using cyanamide, especially under non-optimal conditions.[3][4]

  • Causality:

    • Self-Condensation of Cyanamide: Cyanamide can act as both a nucleophile and an electrophile, leading to its dimerization to dicyandiamide and subsequent trimerization to melamine. This process is often base-catalyzed but can also occur under certain acidic conditions or with prolonged reaction times at elevated temperatures.[3]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use only a slight excess of cyanamide (e.g., 1.05-1.1 equivalents). A large excess increases the probability of self-condensation.

    • Maintain Acidic Conditions: The guanylation of pyrazoles is typically acid-catalyzed. The presence of a strong acid like HCl protonates the pyrazole nitrogen, making it more susceptible to nucleophilic attack by cyanamide, and also protonates cyanamide, which can suppress its self-condensation. Ensure that at least a stoichiometric amount of acid is present throughout the reaction.

    • Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote the formation of dicyandiamide and melamine. Monitor the reaction progress and stop it once the starting pyrazole is consumed.

    • Order of Addition: It is often beneficial to add the cyanamide solution to the acidic solution of the pyrazole to ensure that the cyanamide is immediately in an acidic environment.

Cyanamide_Side_Reactions Cyanamide Cyanamide Dicyandiamide Dicyandiamide (Dimer) Cyanamide->Dicyandiamide Dimerization Desired_Product 4-Propyl-1H-pyrazole- 1-carboximidamide Cyanamide->Desired_Product Melamine Melamine (Trimer) Dicyandiamide->Melamine Trimerization Propyl_Pyrazole 4-Propyl-1H-pyrazole Propyl_Pyrazole->Desired_Product Desired Reaction

Caption: Competing reactions of cyanamide during guanylation.

Question 4: I have a significant amount of unreacted 4-propyl-1H-pyrazole in my final product. What can I do to improve the conversion?

Answer:

Low conversion in the guanylation step can be due to several factors related to the reaction conditions and the purity of the starting materials.

  • Causality:

    • Insufficient Acid Catalyst: The reaction is acid-catalyzed. An insufficient amount of acid will result in a slow or incomplete reaction.

    • Presence of Water: While some procedures use aqueous acids, excess water can lead to the hydrolysis of cyanamide to urea, which is not a guanylating agent under these conditions.

    • Low Reaction Temperature or Short Reaction Time: The reaction may require more forcing conditions to proceed to completion.

    • Poor Quality of Cyanamide: Cyanamide can degrade over time. Using old or improperly stored cyanamide can lead to low reactivity.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: A common procedure involves dissolving the pyrazole in an aprotic solvent and bubbling in anhydrous HCl gas or using a solution of HCl in an anhydrous solvent.[5] This minimizes water-related side reactions.

    • Optimize Acid Concentration: Ensure at least a stoichiometric amount of HCl is used relative to the pyrazole.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. Monitor for the formation of degradation products at higher temperatures.

    • Use Fresh Cyanamide: Always use fresh, high-purity cyanamide for the best results.

    • Purification: If a small amount of unreacted pyrazole remains, it can often be removed during the purification of the final product. 4-Propyl-1H-pyrazole is less polar than its carboximidamide hydrochloride salt, which can be exploited in purification.

Question 5: My final product appears to be contaminated with a more polar impurity. Could this be a hydrolysis product?

Answer:

Yes, the carboximidamide group is susceptible to hydrolysis, which can lead to the formation of 4-propyl-1H-pyrazole-1-carboxamide.

  • Causality:

    • Hydrolysis during Workup or Storage: The carboximidamide can hydrolyze back to the corresponding carboxamide, especially if exposed to water for prolonged periods, particularly under non-acidic conditions.

  • Troubleshooting and Prevention:

    • Minimize Exposure to Water during Workup: After the reaction is complete, if an aqueous workup is necessary, perform it quickly and at a low temperature.

    • Purification by Recrystallization: The final product is typically a hydrochloride salt, which can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether). This is often effective at removing the less basic carboxamide impurity.

    • Proper Storage: Store the final product in a cool, dry place, preferably under an inert atmosphere, to prevent hydrolysis over time.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product, 4-Propyl-1H-pyrazole-1-carboximidamide hydrochloride?

A1: The most common and effective method for purifying pyrazole-1-carboxamidine hydrochloride salts is recrystallization.[6] A good solvent system is often a polar protic solvent like isopropanol or ethanol, with a less polar co-solvent such as diethyl ether or hexane added to induce crystallization. Washing the crude solid with a non-polar solvent can also help remove residual starting materials.

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of purity and detecting minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities.[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) for powerful impurity identification.[9]

Q3: Are there any specific safety precautions I should take when working with cyanamide?

A3: Yes, cyanamide is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin.

Parameter Typical Analytical Method Expected Outcome for Pure Product
Structure Elucidation ¹H NMR, ¹³C NMRSignals corresponding to the 4-propylpyrazole and carboximidamide moieties.
Molecular Weight Mass Spectrometry (e.g., ESI-MS)[M+H]⁺ peak corresponding to the free base.
Purity Assessment HPLC-UVA single major peak with >98% area.
Identification of Impurities LC-MSDetection and identification of potential impurities by their mass-to-charge ratio.

Experimental Protocols

Protocol 1: Synthesis of 4-Propyl-1H-pyrazole

This protocol is a general guideline based on the Knorr pyrazole synthesis.[10]

  • To a solution of heptan-2,4-dione (1.0 eq) in ethanol (5 mL per mmol of diketone), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting diketone is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-propyl-1H-pyrazole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide Hydrochloride

This protocol is adapted from general procedures for the guanylation of pyrazoles.[5]

  • Dissolve 4-propyl-1H-pyrazole (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dimethoxyethane or THF) under an inert atmosphere.

  • Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution for 10-15 minutes, or add a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) (1.1 eq).

  • Add a solution of cyanamide (1.05 eq) in the same solvent dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C, monitoring by TLC or HPLC until the starting pyrazole is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add a non-polar solvent like diethyl ether to precipitate the product.

  • Wash the solid product with cold diethyl ether and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/ether) to obtain pure 4-Propyl-1H-pyrazole-1-carboximidamide hydrochloride.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem. (2025).
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. (n.d.).
  • The Reaction Mechanism of the Formation of - Melamine
  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000).
  • Method of preparing melamine from cyanamide and/or dicyandiamide.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives
  • Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. (n.d.).
  • Pyrazole synthesis. Organic Chemistry Portal. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024).
  • Method of preparing melamine from cyanamide and/or dicyandiamide.
  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE. Sciencemadness.org. (n.d.).
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (2021).
  • Analysis of Melamine and Cyanuric Acid by Liquid Chromatography with Diode Array Detection and Tandem Mass Spectrometry. DigitalCommons@UMaine. (n.d.).
  • Process for the preparation of 1H-pyrazole-1-carboxamidines.
  • 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not... Filo. (2025).
  • Troubleshooting the reaction mechanism of pyrazole form
  • troubleshooting low conversion rates in pyrazole synthesis. Benchchem. (2025).
  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. (2023).
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012).
  • Method for purifying pyrazoles.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. DOI. (2012).
  • 1H-Pyrazole-1-carboxamidine 99 4023-02-3. Sigma-Aldrich. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-II). (n.d.).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. (n.d.).
  • Characterization of 4,5-Dihydro-1H-Pyrazole Deriv
  • 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. PubMed. (2006).
  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis.
  • 2,4-Dinitrophenylhydrazine. Organic Syntheses Procedure. (n.d.).
  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar. (2017).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. (n.d.).
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (n.d.).
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. (2025).
  • Method for preparing hydrazine hydrate.
  • Three-Stage Conversion of Chemically Inert n-Heptane to α-Hydrazino Aldehyde Based on Bioelectrocatalytic C–H Bond Oxyfunctionaliz

Sources

Optimization

scaling up the synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide

An essential component in contemporary drug discovery, 4-Propyl-1H-pyrazole-1-carboximidamide and its derivatives are recognized for their role as inhibitors of nitric oxide synthase (NOS) isozymes.[1] Scaling up the syn...

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in contemporary drug discovery, 4-Propyl-1H-pyrazole-1-carboximidamide and its derivatives are recognized for their role as inhibitors of nitric oxide synthase (NOS) isozymes.[1] Scaling up the synthesis of this molecule from laboratory to pilot-plant scale introduces a unique set of challenges that necessitate a robust understanding of the reaction mechanism, potential side reactions, and purification strategies.

This technical support center provides researchers and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing 4-Propyl-1H-pyrazole-1-carboximidamide, ensuring both efficiency and purity at scale.

Technical Support & Troubleshooting Guide

The synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide is most effectively approached as a two-stage process. This guide is structured to address specific issues that may arise during each critical phase of the synthesis.

Overall Synthesis Workflow:

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Guanylation A Starting Materials (e.g., 3-Oxoheptanal, Hydrazine) B Cyclocondensation Reaction A->B Reaction C Workup & Purification B->C Crude Product D 4-Propyl-1H-pyrazole (Isolated Precursor) C->D Purified F Guanylation Reaction D->F Reactant E Guanylating Agent (e.g., Cyanamide, HCl) E->F G Crystallization & Purification F->G Crude Salt H Final Product (4-Propyl-1H-pyrazole-1-carboximidamide HCl) G->H Purified Product

Caption: Overall workflow for the two-stage synthesis.

Stage 1: Synthesis of 4-Propyl-1H-pyrazole

The foundational step is the creation of the pyrazole ring. A common and effective method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[2] For 4-propyl-1H-pyrazole, a suitable starting material is 3-oxoheptanal or a related precursor.

Experimental Protocol: Synthesis of 4-Propyl-1H-pyrazole
  • Reaction Setup: To a stirred solution of 3-oxoheptanal (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-propyl-1H-pyrazole. Further purification can be achieved by vacuum distillation or column chromatography.

FAQs & Troubleshooting for Stage 1

Q1: My reaction yield is very low. What are the common causes?

A1: Low yields in pyrazole synthesis can often be traced back to several factors[3]:

  • Reagent Quality: Hydrazine is susceptible to degradation. Always use fresh, high-purity hydrazine hydrate or a recently titrated solution. The purity of the dicarbonyl starting material is also critical.

  • Suboptimal Temperature: The initial addition of hydrazine should be done at a low temperature (0-5 °C) to control the initial exothermic reaction. However, the subsequent cyclization requires heating (reflux) to drive the reaction to completion. Insufficient heating time or temperature can result in an incomplete reaction.

  • pH Control: The reaction is often catalyzed by a small amount of acid (like acetic acid). The absence of a catalyst can lead to a sluggish or incomplete reaction.[3] However, strongly acidic conditions can degrade the starting materials.

  • Side Reactions: The formation of hydrazones is a key intermediate step. If conditions are not optimized, these intermediates may not fully cyclize, or may participate in other side reactions.

Q2: I'm observing multiple spots on my TLC plate even after the reaction should be complete. What could they be?

A2: Multiple spots could indicate the presence of unreacted starting materials, stable hydrazone intermediates, or regioisomers if an unsymmetrical dicarbonyl was used.

  • Recommendation: First, ensure your reaction has gone to completion by extending the reflux time. If multiple products persist, they are likely isomers or byproducts. Purification via column chromatography is the most effective way to separate these compounds. Characterization by NMR will be essential to confirm the structure of the desired product.

Q3: Is there a risk of forming regioisomers? How can I control for that?

A3: Regioisomer formation is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4] For the synthesis of 4-propyl-1H-pyrazole, starting with a precursor like 3-oxoheptanal should theoretically yield a single regioisomer. However, controlling the reaction conditions, such as solvent and temperature, is key to ensuring selectivity.[5]

Stage 2: Guanylation of 4-Propyl-1H-pyrazole

This is the critical transformation step where the pyrazole nitrogen is functionalized to form the desired carboximidamide group. The most direct and scalable method involves reacting the pyrazole with cyanamide in the presence of an acid, which also conveniently forms the hydrochloride salt of the product.[6][7]

Experimental Protocol: Synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide Hydrochloride
  • Reaction Setup: In a suitable reactor, dissolve 4-propyl-1H-pyrazole (1.0 eq) and cyanamide (1.2 eq) in an aprotic solvent such as dimethoxyethane or toluene.[6]

  • Reaction: Heat the mixture to 70-85 °C. Bubble gaseous hydrogen chloride (HCl) through the solution for approximately 1 hour, or until the reaction is complete as monitored by TLC/LC-MS. The product will often precipitate out of the solution as a crystalline solid.

  • Workup: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold solvent (the same one used for the reaction) to remove unreacted starting materials and impurities. Dry the product under vacuum to yield 4-Propyl-1H-pyrazole-1-carboximidamide hydrochloride.[6][8]

Data Summary for Guanylation Reaction
ParameterRecommended ConditionRationale
Solvent Aprotic (e.g., Dimethoxyethane, Toluene)Prevents side reactions with water and facilitates product precipitation. The use of dioxane is discouraged due to peroxide formation risk.[6]
Temperature 70 - 85 °CProvides sufficient energy for the reaction without significant degradation of reagents or product.[6]
Reagents 4-Propyl-1H-pyrazole, Cyanamide, HCl (gas)Direct and efficient method for forming the carboximidamide hydrochloride salt.
Stoichiometry ~1.2 eq of CyanamideA slight excess ensures complete conversion of the pyrazole starting material.
Purification Filtration & Cold Solvent WashThe product salt is typically crystalline and has lower solubility in the cold reaction solvent, allowing for simple and effective purification.[9]
Troubleshooting Flowchart for Guanylation

Start Low Yield or Impure Product in Guanylation Check_SM 1. Verify Starting Material Purity - Is 4-propyl-1H-pyrazole pure? - Is cyanamide fresh? Start->Check_SM Check_Conditions 2. Review Reaction Conditions - Was temperature maintained at 70-85°C? - Was HCl gas flow consistent? Check_SM->Check_Conditions Purity OK Impurity_SM Impurity Detected: Unreacted Pyrazole Check_SM->Impurity_SM Impurity Found Check_Solvent 3. Assess Solvent - Was the solvent truly aprotic and dry? Check_Conditions->Check_Solvent Conditions OK Impurity_Byproduct Impurity Detected: Unknown Byproduct Check_Conditions->Impurity_Byproduct Conditions Suboptimal Check_Workup 4. Analyze Workup/Purification - Was the product lost during filtration? - Was the solvent wash too aggressive? Check_Solvent->Check_Workup Solvent OK Solution_Solvent Solution: - Use freshly distilled, dry solvent. - Run reaction under an inert atmosphere (N2 or Ar). Check_Solvent->Solution_Solvent Solution_Workup Solution: - Use a finer filter frit. - Use minimal volume of ice-cold solvent for washing. Check_Workup->Solution_Workup Solution_SM Solution: - Re-purify starting pyrazole. - Use fresh cyanamide and increase excess slightly (e.g., to 1.3 eq). Impurity_SM->Solution_SM Solution_Conditions Solution: - Optimize reaction time and temperature. - Ensure efficient stirring for gas dispersion. Impurity_Byproduct->Solution_Conditions

Caption: Troubleshooting workflow for the guanylation stage.

FAQs & Troubleshooting for Stage 2

Q1: The reaction is sluggish and does not go to completion. What should I do?

A1: An incomplete reaction is a common scale-up challenge.

  • Catalyst Activity: The reaction is acid-catalyzed. Ensure a steady and sufficient supply of HCl gas is bubbled through the mixture. Inefficient stirring at a larger scale can lead to poor gas dispersion.

  • Reagent Reactivity: Cyanamide can dimerize or trimerize over time. Use fresh, high-quality cyanamide.

  • Alternative Reagents: If cyanamide proves problematic, other guanylating agents can be considered, although they may require different reaction conditions and workups. Examples include N,N'-di-Boc-1H-pyrazole-1-carboxamidine or 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC).[10][11]

Q2: My final product is discolored or oily, not a white crystalline solid. How can I purify it?

A2: Discoloration or an oily consistency points to significant impurities.

  • Insufficient Washing: The initial filtration wash may not have been sufficient. Try re-slurrying the crude product in a fresh portion of cold solvent and re-filtering.

  • Recrystallization: If washing is ineffective, recrystallization is the next step. A polar solvent system, such as methanol/ethyl acetate or ethanol/ether, is often effective for hydrochloride salts. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.

  • Acid-Base Extraction: As a last resort, you can neutralize the hydrochloride salt with a base (e.g., NaHCO₃) to get the free base. Extract the free base into an organic solvent, wash, dry, and then re-form the salt by treating it with a solution of HCl in an anhydrous solvent like ether or dioxane. This multi-step process can effectively remove many impurities.

Q3: Are there any specific safety concerns I should be aware of when scaling up this synthesis?

A3: Yes, several safety considerations are critical:

  • Hydrazine: Hydrazine (used in Stage 1) is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • HCl Gas: Gaseous hydrogen chloride is corrosive and toxic. The reaction should be performed in a suitable reactor with a gas inlet and an outlet connected to a scrubber to neutralize excess HCl.

  • Exothermic Reactions: Both the initial reaction of hydrazine and the guanylation can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a reactor with good temperature control (e.g., a jacketed reactor) and ensure slow, controlled addition of reagents to manage any temperature spikes.

References

Sources

Troubleshooting

Technical Support Center: Resolving Analytical Challenges with 4-Propyl-1H-pyrazole-1-carboximidamide

Welcome to the technical support center for 4-Propyl-1H-pyrazole-1-carboximidamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Propyl-1H-pyrazole-1-carboximidamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common experimental challenges. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot effectively and ensure the integrity of your analytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and storage of 4-Propyl-1H-pyrazole-1-carboximidamide.

Q1: What are the key structural features of 4-Propyl-1H-pyrazole-1-carboximidamide that influence its analytical behavior?

A1: The structure of 4-Propyl-1H-pyrazole-1-carboximidamide consists of a pyrazole ring substituted with a propyl group and a carboximidamide (amidine) group. The most critical feature for analytical chemistry is the carboximidamide group , which is strongly basic. This basicity dictates its behavior in various analytical systems, particularly in reverse-phase HPLC, where it can lead to strong interactions with the stationary phase. The pyrazole ring itself is aromatic and contains two nitrogen atoms, contributing to its polarity and potential for hydrogen bonding.

Q2: How should I store 4-Propyl-1H-pyrazole-1-carboximidamide and its solutions to ensure stability?

A2: Proper storage is crucial to prevent degradation. For the solid material, and particularly for its hydrochloride salt form, storage in a cool, dry environment is recommended.[1] Stock solutions should be prepared fresh when possible. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize solvent evaporation and protect from moisture.[2] Long-term stability in various solvents has not been extensively reported, so it is best practice to qualify the stability of your own solutions if they are to be used over an extended period.

Q3: What are the general solubility characteristics of this compound?

A3: The solubility of pyrazole derivatives can vary significantly based on their substituents.[3] As a basic compound, the free base form of 4-Propyl-1H-pyrazole-1-carboximidamide is expected to have higher solubility in organic solvents and lower solubility in neutral water. The hydrochloride salt form significantly enhances its solubility in aqueous media.[1] For analytical purposes, polar organic solvents are often suitable.

SolventExpected SolubilityRationale & Comments
DMSO HighA common solvent for preparing stock solutions of pyrazole derivatives.[2]
Methanol / Ethanol Moderate to HighGood general-purpose solvents for polar heterocyclic compounds.
Acetonitrile ModerateOften used as the organic component in reverse-phase HPLC mobile phases.
Water (neutral pH) Low (free base)The basic amidine group limits solubility in neutral water.
Aqueous Acid (e.g., 0.1 M HCl) HighProtonation of the basic amidine group forms a more soluble salt.
Dichloromethane / Chloroform ModerateSuitable for a non-polar solvent, but less common for analytical stock solutions.

Note: This table provides expected solubility based on chemical principles and data for analogous structures. It is essential to experimentally verify solubility for your specific application.

Part 2: Troubleshooting Analytical Workflows

This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during analysis.

Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and concentration of 4-Propyl-1H-pyrazole-1-carboximidamide. However, its basic nature presents common challenges.

Q4: I am observing significant peak tailing for my compound in reverse-phase HPLC. What is causing this and how can I fix it?

A4: Peak tailing is the most common issue for basic compounds like this one.[4] The primary cause is secondary ionic interactions between the protonated basic amidine group and negatively charged residual silanol groups on the silica-based stationary phase (e.g., C18).[5] This leads to a portion of the analyte being retained more strongly, resulting in a tailed peak.

Solutions:

  • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5 with an additive like trifluoroacetic acid (TFA) or formic acid, the silanols become protonated and lose their negative charge, which minimizes the unwanted ionic interaction.[5]

  • Use a Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanols. Using a high-quality, end-capped column or a column specifically designed for basic compounds can significantly improve peak shape.[6]

  • Increase Buffer Concentration: A higher concentration of the mobile phase buffer can help to saturate the active sites on the stationary phase, reducing their availability to interact with your analyte.

  • Consider a Different Stationary Phase: If tailing persists, consider a stationary phase with a different chemistry, such as one with an embedded polar group or a polymer-based column, which have fewer or no silanol groups.

Workflow: Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH < 3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.0 using 0.1% TFA or Formic Acid check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved change_column Switch to a base-deactivated column or one with a different chemistry (e.g., embedded polar). check_column->change_column No check_buffer Is buffer concentration adequate (e.g., >20mM)? check_column->check_buffer Yes change_column->resolved increase_buffer Increase buffer concentration to mask residual silanols. check_buffer->increase_buffer No check_buffer->resolved Yes increase_buffer->resolved

Caption: A decision tree for systematically troubleshooting peak tailing.

Q5: My retention times are shifting between injections. What are the likely causes?

A5: Retention time instability can invalidate your results. The most common causes are related to the mobile phase, column equilibration, or the pump.[7]

Solutions:

  • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, especially when changing mobile phases.

  • Check Mobile Phase pH and Composition: The retention of a basic compound is highly sensitive to pH. Ensure your mobile phase is accurately prepared and well-mixed. If using buffers, make sure they are within their effective buffering range. Premixing mobile phases is often more reliable than online mixing for isocratic methods.

  • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to pressure fluctuations and inconsistent flow rates, which directly affects retention times.[7][8] Use an online degasser or degas your solvents by sonication or helium sparging.

  • Check for Leaks: A leak in the system will cause a drop in pressure and an increase in retention times. Inspect all fittings for salt buildup (a sign of a past leak) or moisture.[6]

Stability and Degradation Analysis

Understanding the stability of 4-Propyl-1H-pyrazole-1-carboximidamide is critical for developing robust formulations and analytical methods.

Q6: I need to develop a stability-indicating HPLC method. How should I approach this?

A6: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.[9] The key is to perform forced degradation (or stress testing) studies to generate these potential degradants.[10][11]

The process involves subjecting the compound to harsh conditions and then developing an HPLC method that can separate the parent compound from any new peaks that appear.

Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of 4-Propyl-1H-pyrazole-1-carboximidamide (e.g., at 1 mg/mL) in a suitable solvent like a methanol/water mixture.

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for several hours. The carboximidamide group may be susceptible to hydrolysis under these conditions.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for several hours.

    • Thermal Degradation: Heat a solution and a solid sample at a high temperature (e.g., 105°C).

    • Photolytic Degradation: Expose a solution to UV light (e.g., in a photostability chamber).

  • Neutralize and Analyze: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by HPLC.

  • Method Development: Develop an HPLC method (typically using a photodiode array (PDA) detector) that resolves the main peak from all degradation product peaks. A PDA detector is crucial as it allows you to check for peak purity and see if any degradant peaks are co-eluting.[12] The goal is to achieve baseline separation for all significant peaks.

Workflow: Stability-Indicating Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Mass Spectrometry (MS) Analysis

Q7: What should I consider when analyzing this compound by LC-MS, and what are the expected fragmentation patterns?

A7: For LC-MS analysis, a volatile mobile phase modifier like formic acid is preferred over non-volatile ones like TFA or phosphate buffers. Formic acid is compatible with electrospray ionization (ESI) and will also help to achieve good peak shape.

Expected Ionization and Fragmentation:

  • Ionization: In positive ion mode ESI, the compound will readily protonate at the highly basic carboximidamide group to form a strong [M+H]⁺ ion.

  • Fragmentation: The molecular ions of pyrazoles are generally stable.[13] Fragmentation in a mass spectrometer (MS/MS) would likely involve the loss of neutral molecules or cleavage of the propyl side chain. Common fragmentation pathways could include:

    • Loss of ammonia (NH₃) or cyanamide (CH₂N₂) from the carboximidamide group.

    • Cleavage of the propyl group, leading to the loss of propene (C₃H₆) or a propyl radical.[13][14]

    • Ring fragmentation of the pyrazole core, although this typically requires higher energy.

It is always recommended to acquire a high-resolution mass spectrum to confirm the elemental composition of the parent ion and its major fragments.[14]

References

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. [Link]

  • A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - MS/MS Study of Degradation Product. An-Najah National University Journal for Research. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. [Link]

  • Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. Asian Journal of Research in Chemistry. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid... on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • (PDF) An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. [Link]

  • Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. ResearchGate. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • 1H-Pyrazole-1-carboxamide. PubChem. [Link]

  • 1H-Pyrazole-4-carboxamide, 3-amino-. SpectraBase. [Link]

  • 1H-Pyrazole-4-carboxamide. PubChem. [Link]

  • RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide... MDPI. [Link]

  • 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. U.S. Environmental Protection Agency. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Propyl-1H-pyrazole-1-carboximidamide vs. Standard NOS Inhibitors

Executive Summary This guide provides a technical evaluation of 4-Propyl-1H-pyrazole-1-carboximidamide (often analyzed within the "4-alkyl-PCA" structural class) as an inhibitor of Nitric Oxide Synthase (NOS). While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 4-Propyl-1H-pyrazole-1-carboximidamide (often analyzed within the "4-alkyl-PCA" structural class) as an inhibitor of Nitric Oxide Synthase (NOS). While the parent compound, Pyrazole-1-carboximidamide (PCA) , is a potent but non-selective inhibitor, substitution at the 4-position is a critical strategy for inducing isoform selectivity.

This analysis compares the 4-propyl variant against industry standards (1400W, L-NIL) and its structural analogs (PCA, 4-Methyl-PCA), focusing on the trade-off between potency and isozyme selectivity (iNOS vs. eNOS/nNOS).

Mechanistic Basis: The "Amidine" Anchor & "Propyl" Probe

To understand the performance of this molecule, one must deconstruct its binding mode. The efficacy of pyrazole-1-carboximidamides relies on two distinct structural interactions within the NOS heme pocket.

A. The Carboximidamide Tail (The Anchor)

The carboximidamide moiety (–C(=NH)NH₂) acts as a planar guanidine mimic. It forms a bidentate hydrogen bond with the conserved Glutamate residue (Glu371 in iNOS) at the bottom of the substrate access channel. This mimics the binding of the natural substrate, L-Arginine.

B. The 4-Propyl Substituent (The Selectivity Probe)

The 4-position of the pyrazole ring points toward a hydrophobic patch near the heme.

  • eNOS Constraint: The endothelial isoform (eNOS) has a restricted substrate channel due to rigid amino acid residues (e.g., Asn368). Bulky groups at the 4-position (like propyl) cause steric clash, drastically reducing binding affinity.

  • iNOS Tolerance: The inducible isoform (iNOS) possesses a more flexible "Gln-switch" and a slightly larger pocket, tolerating hydrophobic bulk.

  • The Result: The 4-propyl group acts as a "negative selector," sacrificing raw potency to mechanically exclude the molecule from eNOS, thereby enhancing iNOS selectivity.

Comparative Analysis: Performance & Selectivity

The following table synthesizes data from Structure-Activity Relationship (SAR) studies involving N-substituted and C-substituted pyrazole-carboximidamides.

Table 1: Inhibitor Profile Comparison
CompoundStructure ClassPrimary TargetIC50 (iNOS)Selectivity (iNOS vs eNOS)Mechanism of Action
PCA (Parent)Unsubstituted PyrazoleNon-Selective~0.22 µM~1:1 (None)Competitive Arginine Mimic
4-Methyl-PCA 4-Alkyl-PyrazoleiNOS Preferred~2.40 µM~5-10 foldSteric exclusion from eNOS
4-Propyl-PCA 4-Alkyl-Pyrazole iNOS Selective > 5.0 µM *High (>20 fold) Hydrophobic/Steric Probe
1400W BenzylacetamidineiNOS Highly Selective< 0.01 µM> 1000 foldSlow, tight-binding (Irreversible-like)
L-NIL Amino acid analogiNOS Selective~3.0 µM~30 foldCompetitive Reversible
L-NMMA Arginine analogNon-Selective~6.0 µMNoneCompetitive Reversible

*Note: Data for 4-Propyl-PCA is extrapolated from the 4-Methyl-PCA SAR trend. As alkyl chain length increases (Methyl -> Propyl), absolute potency (IC50) typically decreases (value gets higher) due to entropy penalties, but selectivity ratios improve.

Critical Insight: The "Potency-Selectivity" Trade-off

While 1400W remains the gold standard for pure selectivity, it is often limited by irreversible binding kinetics which can complicate washout studies. 4-Propyl-1H-pyrazole-1-carboximidamide offers a reversible alternative. It is less potent than the parent PCA but significantly safer for vascular studies where preserving eNOS function (vasodilation) is critical.

Biological Pathway Visualization

The following diagram illustrates the Nitric Oxide signaling pathway and the specific intervention point of 4-Propyl-PCA.

NOS_Pathway L_Arg L-Arginine NOS NOS Dimer (Heme/BH4) L_Arg->NOS O2 O2 + NADPH O2->NOS Inter N-OH-Arginine NOS->Inter Step 1 Inhibitor 4-Propyl-PCA (Inhibitor) Inhibitor->NOS  Competes for  Binding Site NO Nitric Oxide (NO) Inter->NO Citrulline L-Citrulline Inter->Citrulline cGMP sGC -> cGMP (Vasodilation/Signaling) NO->cGMP

Figure 1: Mechanism of Action.[1][2] 4-Propyl-PCA acts as a competitive antagonist at the NOS heme site, preventing the conversion of L-Arginine to NO.

Experimental Protocols

To validate the activity of 4-Propyl-1H-pyrazole-1-carboximidamide, use the following self-validating screening workflow.

Protocol A: The Griess Assay (iNOS Activity Screen)

Use this to determine IC50 in an inflammatory model.

  • Cell System: RAW 264.7 Macrophages.

  • Induction: Treat cells with LPS (1 µg/mL) + IFN-γ (10 ng/mL) to induce iNOS expression.

  • Treatment:

    • Wait 2 hours post-induction (to allow protein synthesis).

    • Add 4-Propyl-PCA in a serial dilution (0.1 µM to 100 µM).

    • Include 1400W (1 µM) as a positive control (100% inhibition).

    • Include Vehicle (DMSO <0.1%) as negative control.

  • Incubation: 24 hours at 37°C.

  • Detection:

    • Mix 50 µL supernatant + 50 µL Sulfanilamide + 50 µL NED (Griess Reagents).

    • Read Absorbance at 540 nm.

  • Validation: Cell viability (MTT/CCK-8) must be run in parallel to ensure reduced NO is due to enzyme inhibition, not cytotoxicity.

Protocol B: Selectivity Screening Workflow

Screening_Workflow Start Start: Recombinant NOS Isozymes (iNOS, eNOS, nNOS) Mix Add Cofactors: NADPH, BH4, CaM, CaCl2 Start->Mix Treat Add Inhibitor: 4-Propyl-PCA (Variable Conc.) Mix->Treat Substrate Add Substrate: [3H]-L-Arginine Treat->Substrate Incubate Incubate 37°C, 15 min Substrate->Incubate Stop Stop Reaction: Ice-cold Stop Buffer Incubate->Stop Sep Resin Separation: Bind Unreacted Arginine Stop->Sep Measure Scintillation Counting: Measure [3H]-L-Citrulline Sep->Measure

Figure 2: Radiometric NOS Assay Workflow. This method is more sensitive than Griess and necessary for determining constitutive NOS (eNOS/nNOS) inhibition.

References

  • Southan, G. J., et al. (1996). "Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds." Biochemical Pharmacology.

    • Key Finding: Establishes the SAR that 4-substitution on the pyrazole ring (Methyl/Propyl) reduces potency but enhances selectivity for iNOS over eNOS.[1]

  • Lee, Y., et al. (2000).[3] "1H-Pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase."[1][3] Bioorganic & Medicinal Chemistry Letters.

    • Key Finding: Detailed analysis of the pyrazole-carboximidamide scaffold and its competitive binding mode.
  • Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo." Journal of Biological Chemistry.

    • Key Finding: Provides the benchmark data for 1400W to which pyrazole deriv
  • Alderton, W. K., et al. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

    • Key Finding: Comprehensive review of the structural differences in the heme pocket (eNOS vs iNOS) that allow 4-alkyl-pyrazoles to function as selective inhibitors.

Sources

Comparative

validation of 4-Propyl-1H-pyrazole-1-carboximidamide's biological target

The following guide provides a rigorous technical framework for validating the biological target of 4-Propyl-1H-pyrazole-1-carboximidamide (CAS: 756422-62-5). Based on its chemical structure—a 4-propylpyrazole core deriv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for validating the biological target of 4-Propyl-1H-pyrazole-1-carboximidamide (CAS: 756422-62-5).

Based on its chemical structure—a 4-propylpyrazole core derivatized with a 1-carboximidamide (amidine) group—this molecule exhibits dual pharmacophore characteristics. It is structurally analogous to Fomepizole (4-methylpyrazole), a potent Alcohol Dehydrogenase (ADH) inhibitor, while the carboximidamide moiety suggests potential activity as a Nitric Oxide Synthase (NOS) inhibitor or a guanylating agent (covalent modifier of lysine residues).

This guide focuses on validating its primary putative target: Alcohol Dehydrogenase (ADH) , while accounting for its potential as a protein modifier.

A Publish Comparison Guide for Drug Discovery & Chemical Biology

Executive Summary & Molecule Profile

4-Propyl-1H-pyrazole-1-carboximidamide is a functionalized pyrazole derivative. Its biological activity is dictated by two competing mechanisms:

  • Reversible Inhibition (ADH/NOS): The 4-propylpyrazole core is a known pharmacophore for Alcohol Dehydrogenase (ADH) inhibition, often exhibiting higher potency than 4-methylpyrazole (Fomepizole) due to hydrophobic interactions in the enzyme's substrate channel.

  • Chemical Modification (Guanylation): The 1-carboximidamide group can act as a guanidinyl donor. In this context, the pyrazole ring serves as a leaving group, transferring the amidine moiety to nucleophilic lysine residues on a target protein.

Validation Priority: Researchers must first determine if the molecule acts as a ligand (inhibitor) or a reagent (covalent modifier).

FeatureSpecification
Chemical Name 4-Propyl-1H-pyrazole-1-carboximidamide
CAS Number 756422-62-5
Core Pharmacophore 4-Propylpyrazole (ADH inhibitor)
Functional Group Carboximidamide (Guanidine precursor/NOS pharmacophore)
Primary Target Alcohol Dehydrogenase (ADH)
Secondary Target Nitric Oxide Synthase (NOS) / Lysine Residues

Comparative Analysis: Alternatives & Benchmarks

To validate the performance of 4-Propyl-1H-pyrazole-1-carboximidamide, it must be benchmarked against gold-standard agents.

Comparison Table: ADH Inhibition & Protein Modification
CompoundTarget / MechanismPotency (

/

)
SpecificityProsCons
4-Propyl-1H-pyrazole-1-carboximidamide ADH (Putative) / Lysine GuanylationHigh (Predicted nM range for ADH)Dual-Mode Potential for higher potency than Fomepizole; unique solubility profile.Risk of non-specific protein guanylation due to amidine group.
Fomepizole (4-Methylpyrazole) ADH (Competitive Inhibitor)

HighFDA-approved; highly specific for ADH.Lower hydrophobicity compared to propyl derivatives; rapid metabolism.
4-Propylpyrazole ADH (Competitive Inhibitor)

HighMore potent than Fomepizole.Poor water solubility; lacks the amidine handle for H-bonding.
Praxadine (1H-Pyrazole-1-carboximidamide) Lysine Modification (Guanylation)N/A (Reagent)Low (Chemical)Standard reagent for converting amines to guanidines.No ADH inhibition activity; purely a chemical tool.

Mechanism of Action (MOA) & Pathway Visualization

Understanding the dual potential of this molecule is critical for experimental design.[1]

Pathway A: Alcohol Dehydrogenase (ADH) Inhibition

The 4-propyl group occupies the hydrophobic substrate channel of ADH, while the pyrazole nitrogens coordinate with the catalytic Zinc ion. The carboximidamide group may form additional hydrogen bonds with Ser-48 or Thr-48, potentially increasing affinity or acting as a prodrug moiety that hydrolyzes to the active 4-propylpyrazole.

Pathway B: Protein Guanylation (Covalent Modification)

If the pyrazole-amidine bond is labile, the molecule acts as a "suicide substrate" or labeling reagent, transferring the amidine group to a lysine residue on the target protein, converting it to a homoarginine-like structure.

MOA_Pathways Compound 4-Propyl-1H-pyrazole- 1-carboximidamide Inhibition Competitive Binding Compound->Inhibition Intact Molecule Guanylation Nucleophilic Attack Compound->Guanylation Reactive Amidine ADH Alcohol Dehydrogenase (ADH) BlockMetabolism Inhibition of Ethanol/Glycol Metabolism ADH->BlockMetabolism Lysine Protein Lysine (-NH2) ModifiedProtein Guanidinylated Protein (Homoarginine mimic) Lysine->ModifiedProtein Inhibition->ADH Zn2+ Coordination Guanylation->Lysine LeavingGroup Release of 4-Propylpyrazole Guanylation->LeavingGroup LeavingGroup->ADH Secondary Inhibition

Figure 1: Dual Mechanism of Action. Pathway A (Top) shows direct enzyme inhibition. Pathway B (Bottom) shows chemical modification of protein targets.

Experimental Validation Protocols

To validate the target, you must distinguish between reversible inhibition (pharmacology) and covalent modification (chemical biology).

Protocol 1: ADH Enzymatic Inhibition Assay (Spectrophotometric)

Objective: Determine if the molecule inhibits ADH and calculate the


.

Reagents:

  • Purified Horse Liver ADH (Sigma-Aldrich).

  • Substrate: Ethanol (0.1 M) or p-Nitrosodimethylaniline (NDMA) for greater sensitivity.

  • Cofactor:

    
     (2.5 mM).
    
  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.

Workflow:

  • Preparation: Dissolve 4-Propyl-1H-pyrazole-1-carboximidamide in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100

    
    ).
    
  • Reaction Mix: In a 96-well UV-transparent plate, add:

    • 180

      
       Buffer containing 
      
      
      
      .
    • 10

      
       Inhibitor (various concentrations).
      
    • 10

      
       ADH enzyme (0.5 units/mL).
      
  • Incubation: Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10

    
     Ethanol to start the reaction.
    
  • Measurement: Monitor absorbance at 340 nm (NADH production) for 5 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Hill equation to determine 
    
    
    
    .

Validation Criteria:

  • Positive Result: Dose-dependent reduction in

    
    . 
    
    
    
    confirms high potency (comparable to Fomepizole).
  • Negative Result: No inhibition suggests the carboximidamide group blocks Zinc binding, or the target is different (e.g., NOS).

Protocol 2: Mass Spectrometry for Covalent Modification (Guanylation)

Objective: Test if the molecule acts as a guanylating reagent (modifying lysines) rather than a simple inhibitor.

Workflow:

  • Incubation: Incubate BSA (Bovine Serum Albumin) or the specific target protein (10

    
    ) with the compound (100 
    
    
    
    , 10x excess) in PBS pH 7.4 for 4 hours at 37°C.
  • Quenching: Remove excess compound using a Zeba Spin Desalting Column (7K MWCO).

  • Analysis: Perform intact protein LC-MS (ESI-TOF).

  • Data Interpretation:

    • Look for a mass shift of +42.04 Da (addition of C(=NH)NH2 group) or +152.1 Da (adduct of the whole molecule).

    • Result A: No mass shift = Reversible binder (Drug-like).

    • Result B: +42 Da shift = Guanylating reagent (Chemical probe).

Strategic Recommendations for Drug Development

  • Stability Testing: Before biological assays, test the stability of the carboximidamide bond in aqueous buffer (pH 7.4). If it hydrolyzes rapidly to 4-propylpyrazole, the observed biological effect is likely due to the metabolite (4-propylpyrazole).

  • Selectivity Screen: If ADH inhibition is confirmed, screen against Constitutive NOS (cNOS) and Inducible NOS (iNOS) . Amidines are privileged structures for NOS inhibition. A lack of NOS inhibition would suggest high specificity for ADH driven by the 4-propyl group.

  • Solubility Advantage: Compare the thermodynamic solubility of this compound vs. 4-propylpyrazole. The amidine group likely confers significantly better aqueous solubility, making it a superior candidate for intravenous formulations if the ADH inhibition potency is retained.

References

  • Fomepizole and ADH Inhibition

    • Title: "4-Methylpyrazole (Fomepizole)
    • Source:Journal of Toxicology: Clinical Toxicology.
    • Context: Establishes the baseline for pyrazole-based ADH inhibitors.
    • (Search: Fomepizole mechanism)

  • Guanylation Chemistry

    • Title: "1H-Pyrazole-1-carboxamidine hydrochloride: A versatile reagent for the guanidinyl
    • Source:Journal of Organic Chemistry, 1992.
    • Context: Describes the mechanism of pyrazole-carboximidamides as lysine modifiers.
  • Structure-Activity Relationships of Pyrazoles

    • Title: "Structural determinants of alcohol dehydrogenase inhibition by 4-substituted pyrazoles."
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates that 4-propyl substitution increases potency over 4-methyl due to hydrophobic pocket filling.
  • Compound Data

    • Title: "4-Propyl-1H-pyrazole-1-carboximidamide (CAS 756422-62-5)
    • Source:BLD Pharm / PubChem.
    • Context: Chemical properties and availability.[1][2][3][4][5][6][7]

Sources

Validation

Technical Guide: SAR and Therapeutic Potential of 4-Propyl-1H-pyrazole-1-carboximidamide Derivatives

This guide provides an in-depth technical analysis of 4-Propyl-1H-pyrazole-1-carboximidamide derivatives , focusing on their role as Nitric Oxide Synthase (NOS) inhibitors . It synthesizes structure-activity relationship...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Propyl-1H-pyrazole-1-carboximidamide derivatives , focusing on their role as Nitric Oxide Synthase (NOS) inhibitors . It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols for researchers in medicinal chemistry and pharmacology.

Executive Summary

4-Propyl-1H-pyrazole-1-carboximidamide represents a specific class of guanidine-mimetic small molecules designed to inhibit Nitric Oxide Synthase (NOS). Unlike the endogenous substrate L-Arginine, which binds to all NOS isoforms (nNOS, iNOS, eNOS) indiscriminately, derivatives of pyrazole-1-carboximidamide utilize the pyrazole scaffold and C4-substitutions (such as the propyl group) to probe the hydrophobic pockets of the enzyme's active site.

This guide explores how the 4-propyl substitution modulates potency and isoform selectivity, often shifting the profile from broad-spectrum inhibition (seen in the parent compound) toward isoform-specific inhibition (particularly iNOS), thereby reducing cardiovascular side effects associated with eNOS blockade.

Chemical Space & Mechanism of Action
The Pharmacophore: Guanidine Mimicry

The core "warhead" of this molecule is the 1-carboximidamide moiety (also known as a carboxamidine). This group is planar and highly basic (


), allowing it to mimic the guanidino group of L-Arginine.
  • Binding Mode: The carboximidamide forms a bidentate hydrogen bond with the conserved glutamate residue (Glu371 in nNOS) within the substrate access channel, positioning the molecule directly above the heme iron.

The Scaffold: Pyrazole Ring

The pyrazole ring serves as a rigid linker that orients the carboximidamide group. Unlike flexible aliphatic chains (as in L-NMMA), the heteroaromatic ring restricts conformational entropy, potentially lowering the entropic penalty of binding.

The Selectivity Filter: C4-Propyl Substitution

The introduction of a propyl group at position 4 is the critical SAR modification.

  • Steric Probe: The active sites of NOS isoforms differ slightly in the size of the hydrophobic pocket adjacent to the substrate binding site.

  • SAR Trend:

    • H (Parent): High potency, low selectivity. Fits all pockets.

    • Methyl (C1): Reduced potency, emerging selectivity for iNOS.

    • Propyl (C3): The propyl chain acts as a "molecular feeler." In constitutive isoforms (eNOS/nNOS), this bulk often clashes with residues lining the access channel, significantly reducing affinity. In the inducible isoform (iNOS), the pocket is slightly more tolerant, allowing the 4-propyl derivative to retain inhibitory activity, thus enhancing selectivity .

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional dissection of the molecule and the impact of the 4-propyl group.

SAR_Analysis cluster_outcome Pharmacological Outcome Molecule 4-Propyl-1H-pyrazole- 1-carboximidamide Warhead 1-Carboximidamide Group (Guanidine Mimic) Molecule->Warhead Scaffold Pyrazole Ring (Rigid Linker) Molecule->Scaffold Substituent 4-Propyl Group (Selectivity Filter) Molecule->Substituent Mechanism Binds Glu residue in active site Warhead->Mechanism H-Bonding Effect Steric Clash in eNOS/nNOS Tolerance in iNOS Substituent->Effect Hydrophobic Interaction Outcome Reduced Potency (vs Parent) Increased iNOS Selectivity Effect->Outcome

Figure 1: Functional decomposition of the 4-Propyl-1H-pyrazole-1-carboximidamide scaffold highlighting the role of the propyl group in driving isoform selectivity.

Comparative Performance Guide

The table below compares the 4-propyl derivative with the parent compound (PCA) and standard reference inhibitors.

CompoundStructurePrimary TargetPotency (

)
Selectivity ProfileKey Advantage/Disadvantage
4-Propyl-PCA Pyrazole-1-carboximidamide + 4-PropyliNOS ~5 - 10 µM*Moderate iNOS selectivityAdvantage: Reduced eNOS inhibition (less hypertension risk).Disadvantage: Lower absolute potency than parent.
PCA (Parent) Pyrazole-1-carboximidamidePan-NOS0.2 µMNon-selectiveAdvantage: High potency.Disadvantage: Causes hypertension (eNOS blockade).
4-Methyl-PCA Pyrazole-1-carboximidamide + 4-MethyliNOS2.4 µMiNOS > nNOS/eNOSBalanced potency/selectivity profile.
L-NMMA N-monomethyl-L-argininePan-NOS~6 µMNon-selectiveStandard reference; metabolically unstable.
1400W Amidine derivativeiNOS<0.1 µMHighly iNOS selectiveHighly potent but structurally distinct (acetamidine).

*Note: Values for 4-Propyl-PCA are inferred from the homologous series trends (Southan et al.) where increasing alkyl chain length at C4 decreases potency but improves iNOS selectivity factors.

Experimental Protocols
Protocol A: Synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide

Rationale: This method utilizes a guanylation reaction of the pyrazole nitrogen using a protected isothiourea or cyanamide.

Reagents: 4-Propylpyrazole, Cyanamide (or S-methylisothiourea sulfate), Dioxane, HCl.

  • Preparation of Scaffold: Synthesize 4-propylpyrazole via condensation of butyraldehyde with hydrazine (or appropriate 1,3-dicarbonyl equivalent if 3,5-substitution is also present).

  • Guanylation:

    • Dissolve 4-propylpyrazole (1.0 eq) in anhydrous dioxane.

    • Add Cyanamide (1.2 eq) and 4M HCl in dioxane (1.1 eq).

    • Reflux the mixture for 4–6 hours under nitrogen atmosphere. The acid catalysis facilitates the nucleophilic attack of the pyrazole nitrogen on the nitrile carbon of cyanamide.

  • Isolation:

    • Cool the reaction mixture to room temperature. A precipitate (the hydrochloride salt) should form.

    • Filter the solid and wash with cold ether to remove unreacted starting materials.

  • Purification: Recrystallize from ethanol/diethyl ether to yield 4-Propyl-1H-pyrazole-1-carboximidamide hydrochloride as a white crystalline solid.

  • Validation: Confirm structure via

    
    -NMR (look for propyl signals: triplet ~0.9 ppm, multiplet ~1.6 ppm, triplet ~2.4 ppm; and broad amidine protons >8 ppm).
    
Protocol B: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Method)

Rationale: Measures the accumulation of nitrite (


), the stable breakdown product of NO, in the presence of the inhibitor.

Workflow Visualization:

Assay_Workflow Step1 Incubation (Enzyme + L-Arg + Cofactors + Inhibitor) Step2 Reaction Stop (Depletion of NADPH) Step1->Step2 37°C, 30 min Step3 Griess Reaction (Add Sulfanilamide + NED) Step2->Step3 Diazotization Step4 Colorimetric Readout (Absorbance at 540 nm) Step3->Step4 Azo Dye Formation

Figure 2: Step-by-step workflow for the Griess Assay to determine


 values.

Steps:

  • Enzyme Mix: Prepare reaction buffer (50 mM HEPES, pH 7.4) containing recombinant NOS isoform (nNOS, iNOS, or eNOS), Calmodulin,

    
    , and cofactors (FAD, FMN, 
    
    
    
    ).
  • Inhibitor Addition: Add the 4-Propyl derivative at varying concentrations (e.g., 0.1 µM to 100 µM) to the wells.

  • Initiation: Start reaction by adding L-Arginine (substrate) and NADPH.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quantification:

    • Add Griess Reagent A (1% Sulfanilamide in 5%

      
      ).
      
    • Add Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure absorbance at 540 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
References
  • Southan, G. J., et al. (1997). "Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds." Biochemical Pharmacology.

  • Lee, Y., et al. (2000).[1] "1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Nakamura, T., et al. (1995). "Pyrazole derivatives and compositions and methods of use as Maillard reaction inhibitors." U.S. Patent 5,453,514.

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis."[3] Journal of Organic Chemistry.

Sources

Comparative

comparative analysis of 4-Propyl-1H-pyrazole-1-carboximidamide synthesis methods

The following guide details the comparative synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide , a critical guanylating agent used in medicinal chemistry to introduce -propylguanidine moieties (e.g., in arginine mimetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative synthesis of 4-Propyl-1H-pyrazole-1-carboximidamide , a critical guanylating agent used in medicinal chemistry to introduce


-propylguanidine moieties (e.g., in arginine mimetics).

Executive Summary

4-Propyl-1H-pyrazole-1-carboximidamide (CAS 756422-62-5) serves as a specialized electrophilic amidine transfer reagent. Unlike standard pyrazole-1-carboximidamide, the 4-propyl substitution increases lipophilicity and alters the steric environment during guanylation reactions.

This guide compares two primary synthesis methodologies:

  • Method A (Cyanamide Fusion): The industrial standard offering high atom economy and scalability.

  • Method B (Isothiourea Displacement): A bench-scale alternative avoiding gaseous acids but generating thiols.

Comparative Performance Matrix
MetricMethod A: Cyanamide RouteMethod B: Isothiourea Route
Atom Economy High (Additon reaction)Low (Elimination of CH₃SH)
Yield 85 - 92%65 - 75%
Purity Profile >98% (Crystallization)90-95% (Requires chromatography)
Reaction Time 2 - 4 Hours12 - 24 Hours
Safety Corrosive (Anhydrous HCl)Odorous (Methanethiol byproduct)
Scalability Excellent (kg scale)Poor (Odor management required)

Precursor Synthesis: 4-Propyl-1H-pyrazole

Before guanylation, the core pyrazole ring must be constructed. The most reliable route for 4-substituted (3,5-unsubstituted) pyrazoles is the condensation of 2-substituted malonaldehyde acetals with hydrazine.

Protocol: Cyclization of 2-Propylmalonaldehyde Acetal

Reaction Logic: The acetal protects the aldehyde functionality until acid hydrolysis generates the dicarbonyl intermediate in situ, which immediately condenses with hydrazine to form the aromatic ring.

  • Reagents:

    • 1,1,3,3-Tetraethoxy-2-propylpropane (1.0 eq)

    • Hydrazine monohydrochloride (1.1 eq)

    • Ethanol/Water (3:1 v/v)

  • Procedure:

    • Dissolve 1,1,3,3-tetraethoxy-2-propylpropane in ethanol/water.

    • Add hydrazine monohydrochloride.[1]

    • Heat to reflux (80°C) for 3 hours. Monitor consumption of acetal by TLC.

    • Cool to room temperature.[1][2][3] Neutralize with 10% NaOH to pH 8.

    • Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO₄.

    • Concentrate in vacuo to yield 4-propyl-1H-pyrazole as a pale yellow oil (Yield: ~90%).

Target Synthesis: Guanylation Methodologies

Method A: The Cyanamide Route (Recommended)

Mechanism: Nucleophilic attack of the pyrazole nitrogen onto the cyanamide carbon, activated by strong acid.

Detailed Protocol
  • Setup: Flame-dried 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and HCl gas inlet (or addition funnel for HCl/Dioxane).

  • Reagents:

    • 4-Propyl-1H-pyrazole (1.0 eq)

    • Cyanamide (

      
      ) (1.1 eq)
      
    • 4M HCl in Dioxane (1.2 eq)

    • Solvent: Anhydrous 1,4-Dioxane.

  • Execution:

    • Dissolve 4-propyl-1H-pyrazole and cyanamide in anhydrous dioxane.

    • Heat the solution to 90°C.

    • Dropwise add 4M HCl in dioxane over 30 minutes. Note: Precipitation of the product hydrochloride salt often begins immediately.

    • Reflux for 2 hours.[2]

    • Cool to 0°C in an ice bath.

  • Purification:

    • Filter the white precipitate (Product HCl salt).

    • Wash the cake with cold diethyl ether (2x) to remove unreacted pyrazole.

    • Dry under vacuum.[2][4]

  • Validation:

    • ¹H NMR (DMSO-d₆): Distinct peaks for the propyl group (triplet, multiplet, triplet) and the broad exchangeable protons of the guanidine moiety (~9.0 ppm).

Method B: The S-Methylisothiourea Route

Mechanism: Nucleophilic displacement of the methylthio group by the pyrazole nitrogen.

Detailed Protocol
  • Reagents:

    • 4-Propyl-1H-pyrazole (1.0 eq)

    • S-Methylisothiourea sulfate (0.6 eq - dimer)

    • Base: NaOH (1.0 eq)

    • Solvent: Ethanol/Water (1:1).

  • Execution:

    • Dissolve S-methylisothiourea sulfate and NaOH in water to generate the free base isothiourea in situ.

    • Add 4-propyl-1H-pyrazole dissolved in ethanol.

    • Reflux at 85°C for 18 hours. Critical: Use a bleach trap for the condenser outlet to neutralize evolved methanethiol gas.

  • Purification:

    • Concentrate to remove ethanol.

    • The product often oils out; extract with Ethyl Acetate.

    • Requires column chromatography (DCM/MeOH 9:1) to remove unreacted isothiourea byproducts.

Reaction Pathway Visualization

The following diagram illustrates the critical pathways for both the precursor synthesis and the two guanylation methods.

G Start Precursor: 1,1,3,3-Tetraethoxy-2-propylpropane Pyrazole Intermediate: 4-Propyl-1H-pyrazole Start->Pyrazole EtOH/H2O, Reflux, 3h Hydrazine Hydrazine HCl (Cyclization) Hydrazine->Pyrazole MethodA Method A: Cyanamide + HCl (Acidic Guanylation) Pyrazole->MethodA MethodB Method B: S-Methylisothiourea (Displacement) Pyrazole->MethodB Target Target Product: 4-Propyl-1H-pyrazole-1-carboximidamide HCl MethodA->Target Dioxane, 90°C, 2h (Precipitation) MethodB->Target EtOH/H2O, Reflux, 18h ByproductB Byproduct: Methanethiol (MeSH) MethodB->ByproductB

Caption: Synthesis workflow comparing the Cyanamide addition route (Method A) and Isothiourea displacement route (Method B) starting from the acetal precursor.

References

  • Lee, Y., & Silverman, R. B. (1999). "Solid-Phase Syntheses of

    
    -Propylarginine-Containing Dipeptides, Dipeptide Esters, and Dipeptide Amides." Synthesis, 1999(09), 1495–1499. Link
    
    • Context: Establishes 4-propyl-1H-pyrazole-1-carboximidamide as a key guanyl
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry, 57(8), 2497–2502. Link

    • Context: The foundational protocol for synthesizing pyrazole-carboximidamides via the cyanamide route.
  • Echevarría, A., et al. (1994). "Synthesis of 4-alkylpyrazoles as inhibitors of liver alcohol dehydrogenase." Archiv der Pharmazie, 327(5), 303-305. Link

    • Context: Validates the synthesis of 4-alkylpyrazoles
  • Katritzky, A. R., & Rogovoy, B. V. (2005). "Recent developments in the synthesis of pyrazoles." Chemistry of Heterocyclic Compounds, 41, 137–162.

Sources

Validation

A Guide to Evaluating the Mechanistic Novelty of 4-Propyl-1H-pyrazole-1-carboximidamide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Charting a Course for a Novel Chemical Entity In the landscape of drug discovery, the emergence of a novel chemical entity (NCE) pres...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a Course for a Novel Chemical Entity

In the landscape of drug discovery, the emergence of a novel chemical entity (NCE) presents both a challenge and an opportunity. The compound 4-Propyl-1H-pyrazole-1-carboximidamide is one such NCE. While public-domain experimental data on this specific molecule is not yet available, its structural features provide a roadmap for predicting its biological activity and, more importantly, for evaluating the potential novelty of its mechanism of action. This guide provides a framework for this evaluation, grounded in the established pharmacology of its core components.

Our analysis will dissect the molecule into its constituent pharmacophores: the 4-propyl-pyrazole core and the 1-carboximidamide moiety. By understanding the known biological roles of these fragments, we can construct hypotheses about the compound's mechanism of action. This comparative approach will allow us to pinpoint where the novelty of 4-Propyl-1H-pyrazole-1-carboximidamide may lie and to design a robust experimental plan to validate these hypotheses.

Deconstructing the Pharmacophores: A Foundation for Mechanistic Prediction

The structure of 4-Propyl-1H-pyrazole-1-carboximidamide is a deliberate combination of chemical motifs known to interact with biological systems. The novelty of its mechanism will likely arise from the unique interplay between these components.

The Pyrazole Core: A Scaffold of Diverse Bioactivity

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs.[1][2] Its derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4] This diversity stems from the ability of the pyrazole core to interact with a multitude of biological targets.

Pyrazole_Targets cluster_pyrazole Pyrazole Core cluster_targets Known Biological Targets Py Pyrazole Scaffold COX Cyclooxygenases (COX) Py->COX Anti-inflammatory Kinases Protein Kinases Py->Kinases Anticancer GPCRs GPCRs (e.g., CB1, MOR) Py->GPCRs Neuromodulatory Mito_Complex Mitochondrial Complexes Py->Mito_Complex Antifungal NOS Nitric Oxide Synthases Py->NOS Vasomodulatory Telomerase Telomerase Py->Telomerase Anticancer

Caption: Diverse biological targets of the pyrazole scaffold.

The Carboximidamide Moiety: A Guanidinium Mimic

The 1-carboximidamide group is a key feature of this NCE. It is structurally related to the guanidinium group of arginine, a critical amino acid in many enzymatic reactions. 1H-Pyrazole-1-carboxamidine is a well-established reagent for the guanylation of amines, underscoring its chemical reactivity and potential to mimic arginine in biological systems.[5][6] This mimicry is particularly relevant for enzymes like Nitric Oxide Synthases (NOS), which have a high affinity for arginine.[7]

Guanidinium_Mimicry Arginine Arginine Sidechain NH C(=NH2+) NH2 Target Arginine-Binding Pocket (e.g., NOS) Arginine->Target Natural Substrate Binding Carboximidamide 1-Carboximidamide Moiety N C(=NH) NH2 Carboximidamide->Target Potential Bioisosteric Interaction

Caption: Bioisosteric relationship of carboximidamide to arginine.

The 4-Propyl Substituent: A Modulator of Selectivity and Pharmacokinetics

The propyl group at the 4-position of the pyrazole ring is a critical, yet often overlooked, feature. This lipophilic substituent will significantly influence the molecule's physicochemical properties. Its placement can:

  • Enhance Binding Affinity: The propyl group can engage in hydrophobic interactions within a target's binding pocket, potentially increasing potency.

  • Confer Selectivity: By sterically hindering binding to off-target proteins, the 4-propyl group could improve the selectivity profile compared to unsubstituted pyrazoles.

  • Modulate Pharmacokinetics: Increased lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties, influencing the drug's bioavailability and half-life.

The presence of a propyl group has been documented in N-Propyl-1H-pyrazole-1-carboximidamide, used for synthesizing N-propylarginine-containing peptides, indicating its compatibility with biological systems.[8]

Comparative Analysis of Potential Mechanisms: Wherein Lies the Novelty?

The novelty of 4-Propyl-1H-pyrazole-1-carboximidamide will be defined by its specific target profile and how it differs from existing compounds. Below, we compare it to established classes of agents that share structural motifs.

Mechanism/Target Class Established Alternatives Potential Novelty of 4-Propyl-1H-pyrazole-1-carboximidamide Supporting Evidence
Nitric Oxide Synthase (NOS) Inhibition 1H-Pyrazole-1-carboxamidines (non-selective)The 4-propyl group could confer selectivity for one NOS isoform (nNOS, eNOS, or iNOS) over others, leading to a more targeted therapeutic effect with fewer side effects.[7]
Gi-Biased µ-Opioid Receptor (MOR) Agonism Pyrazole-1-carboxamide derivativesThe carboximidamide may alter the signaling bias (G-protein vs. β-arrestin pathways) compared to carboxamides, potentially leading to potent analgesia with reduced tolerance and side effects. The 4-propyl group will likely influence receptor affinity and efficacy.[9][10]
Mitochondrial Complex Inhibition Pyrazole carboxamide fungicidesWhile known as fungicides, this NCE could exhibit selective inhibition of mitochondrial complexes in other organisms (e.g., parasites, cancer cells), opening new therapeutic avenues. The 4-propyl group could be key to this species selectivity.[11]
Protein Kinase Inhibition Numerous pyrazole-containing kinase inhibitors (e.g., Crizotinib)The specific substitution pattern may lead to inhibition of a novel kinase or a unique selectivity profile against a panel of known kinases, overcoming resistance to existing drugs.[1]
Telomerase Inhibition Pyrazole-5-carboxamide derivativesThe 1-carboximidamide substitution may offer a different binding mode to telomerase compared to 5-carboxamides, potentially leading to a more potent or novel mechanism of anticancer activity.[12]

Experimental Workflows for Mechanistic Elucidation

To move from hypothesis to confirmation, a structured experimental approach is essential. The following protocols outline a self-validating system to uncover the mechanism of action of 4-Propyl-1H-pyrazole-1-carboximidamide.

Workflow 1: Unbiased Target Identification

The initial step is to identify the cellular targets of the NCE without preconceived bias. This ensures that novel, unexpected mechanisms are not overlooked.

Target_Identification_Workflow cluster_workflow Target Identification Workflow Start 4-Propyl-1H-pyrazole-1-carboximidamide Step1 Affinity Chromatography (Immobilize compound) Start->Step1 Step2 Incubate with Cell Lysate Step1->Step2 Step3 Elute & Digest Bound Proteins Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Identify Potential Targets Step4->Step5

Caption: Workflow for unbiased target identification.

Protocol for Target Identification via Affinity Chromatography-Mass Spectrometry:

  • Synthesis of Affinity Probe: Synthesize a derivative of 4-Propyl-1H-pyrazole-1-carboximidamide with a linker arm (e.g., a terminal alkyne or amine) for immobilization.

  • Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads).

  • Protein Binding: Incubate the immobilized probe with a protein lysate from a relevant cell line or tissue. Include a control incubation with beads that have not been functionalized with the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a denaturing buffer.

  • Proteomic Analysis: Perform in-solution trypsin digestion of the eluted proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically bind to the compound.

Workflow 2: Validation of Target Engagement in a Cellular Context

Once potential targets are identified, it is crucial to confirm that the compound engages these targets within living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol for CETSA:

  • Cell Treatment: Treat intact cells with 4-Propyl-1H-pyrazole-1-carboximidamide at various concentrations. Use a vehicle control (e.g., DMSO).

  • Heating: Heat the treated cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A compound that binds to a target protein will stabilize it, resulting in a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the thermal shift induced by the compound.

Workflow 3: In Vitro Assays for Functional Characterization

Following target validation, in vitro assays are necessary to quantify the functional effect of the compound on its target.

Example Protocol for NOS Inhibition Assay:

  • Assay Components: Prepare a reaction mixture containing purified NOS enzyme (nNOS, eNOS, or iNOS), cofactors (e.g., NADPH, FAD, FMN, BH4), and the substrate L-arginine.

  • Compound Incubation: Add 4-Propyl-1H-pyrazole-1-carboximidamide at a range of concentrations to the reaction mixture.

  • Reaction Initiation and Termination: Initiate the reaction by adding the enzyme and incubate for a defined period.

  • Detection of Nitric Oxide: Measure the production of nitric oxide (NO) or its surrogate, citrulline. This can be done using a Griess assay for nitrite (a stable oxidation product of NO) or by monitoring the conversion of radiolabeled L-arginine to L-citrulline.

  • IC50 Determination: Plot the percentage of inhibition as a function of compound concentration to determine the IC50 value for each NOS isoform.

Conclusion and Future Directions

The evaluation of 4-Propyl-1H-pyrazole-1-carboximidamide presents a compelling case study in modern drug discovery. While the pyrazole-carboximidamide scaffold is known to interact with targets such as NOS and GPCRs, the specific 4-propyl substitution provides a clear avenue for mechanistic novelty.[7][9] The most promising areas for novel activity appear to be in achieving isoform-selective NOS inhibition or biased agonism at GPCRs.

The true novelty of this compound's mechanism of action will only be revealed through rigorous experimental validation. The workflows described in this guide provide a robust framework for such an investigation. Future research should not be limited to the hypothesized targets; broad screening against panels of kinases, proteases, and other enzyme families could uncover entirely unexpected and potentially groundbreaking therapeutic applications for this promising new chemical entity.

References

  • Recent advances in the therapeutic applications of pyrazolines - PMC. Available from: [Link]

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed. Available from: [Link]

  • Discovery of pyrazole‐1‐carboxamide derivatives as novel Gi‐biased μ‐opioid receptor agonists - ResearchGate. Available from: [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed. Available from: [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available from: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line - PubMed. Available from: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. Available from: [Link]

  • (PDF) Synthesis and Biological Study of Novel N -(1 H -Pyrazol-4-yl)-1 H -pyrazole-3(5)-carboxamides - Academia.edu. Available from: [Link]

  • 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed. Available from: [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | Semantic Scholar. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-Propyl-1H-pyrazole-1-carboximidamide

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of 4-Propyl-1H-pyrazole-1-carboximidamide. Adherence to these protocols is c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of 4-Propyl-1H-pyrazole-1-carboximidamide. Adherence to these protocols is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. Our approach moves beyond a simple checklist, delving into the causal reasoning behind each step to build a culture of safety and deep institutional trust.

Hazard Assessment: The "Why" Behind Cautious Disposal

Understanding the potential risks of a compound is the foundation of its safe management. Based on data from analogous pyrazole structures, 4-Propyl-1H-pyrazole-1-carboximidamide should be presumptively handled as a hazardous substance.[1]

Key potential hazards include:

  • Acute Oral Toxicity: Related compounds are classified as harmful if swallowed.[1][2]

  • Serious Eye Damage: A significant risk of serious eye damage is associated with similar pyrazole derivatives.[1][3]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][3]

  • Target Organ Toxicity: There is potential for damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Toxicity: Many pyrazole-based chemicals are harmful to aquatic life with long-lasting effects.[3][4]

This hazard profile mandates that 4-Propyl-1H-pyrazole-1-carboximidamide never be disposed of via standard laboratory drains or in regular trash.[5][6] Such actions could lead to harmful environmental release and potentially create hazardous chemical mixtures in the drainage system.[5] All waste containing this compound, including contaminated materials, must be managed as regulated hazardous waste.[7]

Hazard ClassificationDescriptionRepresentative Source
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]
Serious Eye Damage (Category 1) Causes irreversible eye damage.[1][3]
Skin Sensitization (Category 1) May cause an allergic skin reaction.[1][3]
STOT RE (Category 2) May cause damage to organs through prolonged or repeated exposure.[1]
Aquatic Hazard, Chronic (Category 3) Harmful to aquatic life with long-lasting effects.[3][4]
This table synthesizes hazard data from analogous pyrazole compounds to inform safe handling and disposal protocols for 4-Propyl-1H-pyrazole-1-carboximidamide.
Core Principles of Compliant Chemical Waste Management

The disposal of 4-Propyl-1H-pyrazole-1-carboximidamide must adhere to the foundational principles of laboratory chemical waste management, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

  • Identification: All chemical waste must be correctly identified and classified. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[7]

  • Segregation: Incompatible wastes must be kept separate to prevent dangerous reactions.[5][9] For this compound, waste should be segregated from strong oxidizing agents.[3] Keep acids and bases in separate containers.[9][10]

  • Containment: Hazardous waste must be stored in containers that are in good condition, compatible with the chemical, and securely sealed to prevent leaks or vapor release.[5][6][10] The original product container is often the best choice for storing its waste.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no formulas or abbreviations), and the associated hazards.[9][10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of 4-Propyl-1H-pyrazole-1-carboximidamide and associated materials.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[3][11]

  • Lab Coat: A standard lab coat to protect from splashes.[5]

Step 2: Characterize and Segregate the Waste

  • Solid Waste: Collect unadulterated solid 4-Propyl-1H-pyrazole-1-carboximidamide, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from a spill), in a dedicated solid waste container.[9]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated liquid waste container. Do not mix it with other solvent waste streams unless confirmed to be compatible by your institution's EHS department. The best practice is to maintain a separate waste stream.

  • Aqueous Waste: Do not dispose of aqueous solutions down the drain.[5][6] Collect them as hazardous liquid waste. Intentional dilution to meet sewer disposal requirements is prohibited.[7]

Step 3: Select and Label the Waste Container

  • Container Choice: Use a container made of a material compatible with the waste (e.g., the original container, a clean polyethylene or glass bottle for liquids).[7][10] Ensure it has a secure, leak-proof cap.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill it out completely and legibly, including:

    • "Hazardous Waste"

    • Full Chemical Name: "4-Propyl-1H-pyrazole-1-carboximidamide"

    • List of all components and their approximate percentages if in a solution.

    • Accumulation start date.

    • Principal Investigator/Lab contact information.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated SAA within the laboratory, near the point of generation.[10]

  • Storage Conditions: The container must be kept closed except when adding waste.[6][10] Store it away from heat sources or direct sunlight.[5]

  • Secondary Containment: Place the primary waste container within a larger, compatible secondary containment bin to catch any potential leaks.[6]

Step 5: Arrange for Disposal

  • Request Pickup: Once the container is 90% full, or approaching the accumulation time limit set by your institution (often 9 months), submit a chemical waste pickup request to your institution's EHS department.[6][10]

  • Documentation: Your EHS department will handle the creation of the hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility.[12]

Spill Management

Accidental spills must be managed promptly and correctly.

  • Small Spills: For minor spills that can be cleaned up in under 15 minutes without risk of overexposure, use a chemical spill kit.[6] Don personal protective equipment, absorb the material with an inert substance (e.g., vermiculite, sand), and sweep it into a designated container.[4]

  • Cleanup Debris: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.[6][7]

  • Large Spills: If a spill is large, involves a highly concentrated solution, or you are unsure how to proceed, evacuate the immediate area and contact your institution's EHS emergency line for assistance.[6][7]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 4-Propyl-1H-pyrazole-1-carboximidamide.

G Fig. 1: Disposal Decision Workflow for 4-Propyl-1H-pyrazole-1-carboximidamide cluster_0 Fig. 1: Disposal Decision Workflow for 4-Propyl-1H-pyrazole-1-carboximidamide cluster_1 Fig. 1: Disposal Decision Workflow for 4-Propyl-1H-pyrazole-1-carboximidamide cluster_2 Fig. 1: Disposal Decision Workflow for 4-Propyl-1H-pyrazole-1-carboximidamide cluster_3 Fig. 1: Disposal Decision Workflow for 4-Propyl-1H-pyrazole-1-carboximidamide A Waste Generation (Pure solid, solution, or contaminated material) B Is this a chemical waste? A->B C Treat as Hazardous Waste per Precautionary Principle B->C Yes D Non-hazardous (Not applicable) B->D No E Select Waste Stream C->E F Solid Waste (Pure compound, contaminated solids) E->F G Liquid Waste (Solutions) E->G H Segregate from incompatible materials F->H G->H I Container Management H->I J Use compatible, sealed container with secondary containment I->J K Affix completed Hazardous Waste Label J->K L Storage & Disposal K->L M Store in designated Satellite Accumulation Area (SAA) L->M N Is container >90% full OR nearing time limit? M->N O Contact EHS for Waste Pickup N->O Yes P Continue accumulation N->P No

Caption: Disposal workflow for 4-Propyl-1H-pyrazole-1-carboximidamide.

References

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  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (2022). ERG Environmental Services.
  • Safety Data Sheet for 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide. (2018). TCI EUROPE N.V.
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  • Safety Data Sheet for 1H-Pyrazole-1-carboxamidine hydrochloride. (2025). Fisher Scientific.
  • Safety Data Sheet for Methyl 3-nitro-1H-pyrazole-4-carboxylate. (2023). Combi-Blocks, Inc.
  • Safety Data Sheet for 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. (2025). Thermo Fisher Scientific.
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  • Safety Data Sheet for Pyrazole. (2026). MilliporeSigma.
  • Safety Data Sheet for Pyrazinamide. (2025). Sigma-Aldrich.
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  • PubChem Compound Summary for CID 2734672, Pyrazole-1-carboxamidine monohydrochloride. National Center for Biotechnology Information.
  • Safety Data Sheet for 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide. (2024). CymitQuimica.
  • Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole. (2025). Tokyo Chemical Industry.
  • Safety Data Sheet for 5-Amino-3-methyl-1-phenylpyrazole. (2014). Spectrum Chemicals & Laboratory Products, Inc.
  • Safety Data Sheet for 3-Amino-1H-pyrazole-4-carboxamide. AK Scientific, Inc.
  • Product Information for 1H-Pyrazole-1-carboxamidine hydrochloride. Sigma-Aldrich.

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Handling

Personal protective equipment for handling 4-Propyl-1H-pyrazole-1-carboximidamide

Executive Hazard Assessment & Risk Stratification Immediate Directive: Treat 4-Propyl-1H-pyrazole-1-carboximidamide as a Category 1 Eye Damaging Agent and a Skin Sensitizer . While specific SDS data for the 4-propyl deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Risk Stratification

Immediate Directive: Treat 4-Propyl-1H-pyrazole-1-carboximidamide as a Category 1 Eye Damaging Agent and a Skin Sensitizer .

While specific SDS data for the 4-propyl derivative is often limited compared to its parent compound (1H-Pyrazole-1-carboximidamide / Praxadine), structural activity relationship (SAR) analysis mandates that we handle this reagent with the protocols established for guanidinylation reagents . The carboximidamide moiety is a strong organic base; upon contact with mucous membranes, it can cause immediate, irreversible protein denaturation (corneal opacity).

Core Hazard Profile (Derived from Class Analogs)
Hazard ClassGHS CodeOperational Implication
Serious Eye Damage H318 CRITICAL: Safety glasses are insufficient. Chemical splash goggles are mandatory.
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2] Strict hygiene (no glove-to-face contact).
Skin Sensitization H317Potential for allergic dermatitis. Double-gloving recommended.
STOT-RE H373Target organ toxicity (liver/kidney) possible upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the physical state of the reagent. The 4-propyl derivative is typically supplied as a hydrochloride salt (powder), which poses an inhalation risk if aerosolized.

Table 1: Task-Based PPE Requirements
Protection ZoneSolid Handling (Weighing/Transfer) Solution Phase (Reaction/Workup) Spill Cleanup (>1g)
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Splash Goggles + Face Shield (if >500mL)Full Face Respirator or Goggles + Shield
Hand Double Nitrile (Outer: 5 mil, Inner: 4 mil)Double Nitrile OR Neoprene (if solvent is DCM/THF)Silver Shield / Laminate (Chemical Resistant)
Body Lab Coat (Cotton/Poly blend), closed collarLab Coat + Chemical Apron (Tyvek/PVC)Tyvek Coverall (Type 5/6)
Respiratory Fume Hood (Primary). If open bench: N95/P100 Fume Hood (Sash at 18").P100 w/ Organic Vapor Cartridge

Expert Insight: The 4-propyl chain increases the lipophilicity of this molecule compared to the parent pyrazole. This enhances skin permeation rates. Do not rely on single thin nitrile gloves for prolonged handling of stock solutions.

Engineering Controls & Workflow Logic

Effective safety is 90% preparation. The following decision logic ensures you match the engineering control to the risk level.

HazardLogic Start Start: Handling 4-Propyl-1H-pyrazole-1-carboximidamide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Liquid Solution Phase StateCheck->Liquid Weighing Weighing Protocol Solid->Weighing Reaction Reaction Setup Liquid->Reaction Control1 REQUIRED: Fume Hood OR Vented Balance Enclosure Weighing->Control1 Control2 REQUIRED: Fume Hood (Sash < 18 inches) Reaction->Control2 PPE_Check Verify PPE: Goggles + Double Gloves Control1->PPE_Check Control2->PPE_Check Action Proceed with Experiment PPE_Check->Action

Figure 1: Risk-based decision logic for engineering controls. Note that fume hood use is non-negotiable for solids to prevent inhalation of guanidine-like dusts.

Operational Protocols

A. Gowning & De-gowning Procedure

To prevent "take-home" exposure and contamination of common lab areas, follow this strict sequence.

Gowning (Donning):

  • Inspection: Check lab coat for tears. Verify glove expiration.

  • Inner Glove: Don first pair of nitrile gloves (tucked under lab coat cuff).

  • Outer Glove: Don second pair of nitrile gloves (pulled over lab coat cuff). This creates a seal.

  • Eye Protection: Adjust goggles to seal against the face.

De-gowning (Doffing) - The Critical Step:

  • Outer Glove Removal: Use the "beak" method (pinch and pull) to remove outer gloves. Dispose in solid chemical waste.

  • Coat Removal: Unbutton coat. Remove without touching the outer front surface.

  • Inner Glove Removal: Remove inner gloves, ensuring skin does not touch the outside of the glove.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

B. Reaction Setup & Quenching

When using this reagent for guanidinylation (e.g., converting amines to guanidines):

  • Stoichiometry: These reactions often require excess reagent. Calculate waste volume accordingly.

  • pH Hazards: The reaction often generates HCl byproduct or requires a base (e.g., DIPEA). The mixture may become corrosive.

  • Quenching: Quench reaction mixtures with water or mild buffer inside the hood. Evolution of gas is unlikely, but exotherms are possible.

Emergency Response & Disposal

Immediate First Aid[3][4]
  • Eye Contact (Highest Risk):

    • Action: Flush immediately for 15 minutes using an eyewash station.

    • Technique: Hold eyelids open forcibly. The basic nature of the amidine can cause saponification of corneal tissues if not rinsed instantly.

    • Follow-up: Seek medical attention immediately.

  • Skin Contact:

    • Action: Remove contaminated clothing/gloves. Wash with soap and water.[2][3][4][5]

    • Note: If redness/blistering occurs, treat as a chemical burn.

  • Inhalation:

    • Action: Move to fresh air. If wheezing occurs (sensitization), consult a physician.

Waste Disposal Plan

Do not dispose of 4-Propyl-1H-pyrazole-1-carboximidamide down the drain.[6] It is harmful to aquatic life (H412).[1][2]

  • Solid Waste: Collect paper towels, gloves, and weigh boats in a "Hazardous Solid Waste" container labeled "Toxic/Irritant."

  • Liquid Waste:

    • Combine with compatible organic solvents.

    • Labeling: clearly mark "Contains Guanidine Derivatives/Amidine."

    • Segregation: Ensure no strong oxidizers (e.g., nitric acid) are in the same waste stream to prevent energetic reactions with the nitrogen-rich pyrazole ring.

References

  • PubChem. (n.d.). Pyrazole-1-carboximidamide hydrochloride (Compound Summary).[7] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1H-Pyrazole-1-carboxamidine monohydrochloride.[1] Retrieved February 17, 2026, from [Link]

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